Norneostigmine
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-(dimethylamino)phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNHTEHWJKUVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167020 | |
| Record name | Norneostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16088-19-0 | |
| Record name | 3-(Dimethylamino)phenyl N,N-dimethylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16088-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norneostigmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norneostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-dimethylaminophenyl dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORNEOSTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92REH8ZZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Norneostigmine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Norneostigmine, a key intermediate in the production of the acetylcholinesterase inhibitor, neostigmine. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.
Introduction
This compound, systematically named (3-(dimethylamino)phenyl) N,N-dimethylcarbamate, is the immediate tertiary amine precursor to the quaternary ammonium compound neostigmine. While neostigmine is a well-established peripherally acting acetylcholinesterase inhibitor, this compound itself is a crucial synthetic intermediate. Understanding its synthesis and characterization is fundamental for the efficient and controlled manufacturing of neostigmine. This guide will focus on the laboratory-scale synthesis and detailed analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a direct carbamoylation reaction involving the coupling of 3-(dimethylamino)phenol with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthetic Pathway
The synthesis proceeds as a single-step reaction to form this compound, which can then be subsequently quaternized to yield neostigmine.
Caption: Synthetic pathway of Neostigmine from 3-(dimethylamino)phenol, with this compound as the key intermediate.
Experimental Protocol
This protocol is adapted from established synthetic procedures for the preparation of carbamates.
Materials:
-
3-(Dimethylamino)phenol
-
Dimethylcarbamoyl chloride
-
Potassium hydroxide (or other suitable base, e.g., triethylamine)
-
Toluene (or other suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(dimethylamino)phenol in toluene.
-
Add a stoichiometric equivalent of powdered potassium hydroxide to the solution and stir the mixture.
-
Slowly add a stoichiometric equivalent of dimethylcarbamoyl chloride to the stirring suspension. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium chloride).
-
Wash the filtrate with a dilute aqueous sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data for this compound.
| Property | Value | Reference |
| Chemical Name | (3-(dimethylamino)phenyl) N,N-dimethylcarbamate | |
| CAS Number | 16088-19-0 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | Needles or dark gray solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents, sparingly soluble in water | |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| IR Spectroscopy | Data not available in searched literature. | |
| Mass Spectrometry (EI) | Available in NIST WebBook |
Mechanism of Action of the Final Product: Neostigmine
This compound is the precursor to neostigmine, a potent acetylcholinesterase (AChE) inhibitor. The therapeutic effects of neostigmine are attributed to its ability to prevent the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
Caption: Mechanism of action of Neostigmine as an acetylcholinesterase inhibitor in the synaptic cleft.
Experimental and Analytical Workflow
A logical workflow is crucial for the successful synthesis and characterization of this compound.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has outlined the essential aspects of the synthesis and characterization of this compound. The provided information on the synthetic route, a detailed experimental protocol, and key characterization parameters will be valuable for researchers and professionals in the fields of medicinal chemistry and drug development. The successful synthesis and purification of this compound are critical steps in the overall production of the important therapeutic agent, neostigmine. Further research to fully elucidate and publish the spectroscopic data of this compound would be a valuable contribution to the scientific community.
References
Unraveling the Mechanism of Action of Neostigmine: A Technical Guide
Disclaimer: The compound "Norneostigmine" is not extensively documented in scientific literature. This guide proceeds under the assumption that the query pertains to the well-characterized and structurally related compound, Neostigmine . The mechanisms described herein are based on the established pharmacology of Neostigmine.
Neostigmine is a parasympathomimetic agent that functions as a reversible cholinesterase inhibitor. Its mechanism of action is centered on the potentiation of cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine. This guide provides an in-depth exploration of its molecular interactions, the quantitative parameters governing its activity, and the experimental protocols used for its characterization.
Core Mechanism: Reversible Inhibition of Acetylcholinesterase
The primary mechanism of action of Neostigmine is the reversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of acetylcholine into choline and acetate in the synaptic cleft, a process that terminates cholinergic neurotransmission.
Neostigmine, being a carbamate ester, acts as a substrate for AChE. The enzyme hydrolyzes Neostigmine, but in the process, the carbamoyl group of Neostigmine is transferred to the serine hydroxyl group in the active site of AChE. This carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate (on the order of minutes) compared to the acetylated enzyme formed during acetylcholine hydrolysis (on the order of microseconds). This prolonged occupation of the active site renders the enzyme temporarily inactive and unable to break down acetylcholine.
The resulting increase in the concentration and residence time of acetylcholine in the synaptic cleft leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors at various sites, including the neuromuscular junction, autonomic ganglia, and the central nervous system.
Quantitative Analysis of Neostigmine's Inhibitory Activity
The inhibitory potency of Neostigmine against acetylcholinesterase is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values provide a measure of the drug's affinity for the enzyme.
| Parameter | Organism/Enzyme Source | Value | Reference |
| IC50 | Human Erythrocyte AChE | 0.25 µM | |
| IC50 | Purified Bovine Erythrocyte AChE | 0.18 µM | |
| Ki | Electric Eel (Electrophorus electricus) AChE | 0.13 µM |
Signaling Pathway and Molecular Interaction
The interaction of Neostigmine with the cholinergic system can be visualized as a multi-step process, from the inhibition of acetylcholinesterase to the subsequent potentiation of receptor signaling.
Caption: Molecular mechanism of Neostigmine action in the synaptic cleft.
Experimental Protocols
The characterization of Neostigmine's mechanism of action relies on well-established biochemical assays. The following provides a detailed methodology for a key experiment.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the IC50 value of Neostigmine for acetylcholinesterase using a colorimetric assay.
1. Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor like Neostigmine will reduce the rate of this color change.
2. Materials:
-
Acetylcholinesterase (e.g., from human erythrocytes or electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Neostigmine bromide (or other salt)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Neostigmine in buffer. Create a series of dilutions to cover a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare working solutions of ATCI (e.g., 15 mM) and DTNB (e.g., 3 mM) in the phosphate buffer.
-
Prepare a working solution of AChE in buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer, DTNB, and ATCI.
-
Control wells (100% activity): Add buffer, DTNB, AChE, and a volume of buffer equal to the inhibitor volume.
-
Inhibitor wells: Add buffer, DTNB, AChE, and the various dilutions of Neostigmine.
-
-
Reaction:
-
Pre-incubate the enzyme with the inhibitor (and buffer in control wells) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of Neostigmine (change in absorbance per minute).
-
Calculate the percentage of inhibition for each Neostigmine concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % Inhibition against the logarithm of the Neostigmine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Neostigmine that causes 50% inhibition).
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of Neostigmine on AChE.
An In-Depth Technical Guide to the In Vitro Evaluation of Neostigmine (as a proxy for Norneostigmine)
Disclaimer: Publicly available scientific literature and technical data on "Norneostigmine" are scarce. The following guide provides a comprehensive overview of the in vitro evaluation of Neostigmine , a closely related and extensively studied cholinesterase inhibitor. The methodologies and principles described herein are largely applicable to the study of novel cholinesterase inhibitors like this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Core Mechanism of Action: Cholinesterase Inhibition
Neostigmine's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting these enzymes, Neostigmine increases the concentration and prolongs the action of ACh in the synaptic cleft, thereby enhancing cholinergic transmission at both nicotinic and muscarinic receptors.[1][2]
Quantitative Data: Cholinesterase Inhibition
The inhibitory potency of Neostigmine is typically quantified by its half-maximal inhibitory concentration (IC50).
| Enzyme Target | Inhibitor | IC50 Value | Selectivity |
| Acetylcholinesterase (AChE) | Neostigmine Bromide | Data not uniformly available in search results; typically in the nanomolar range | Approximately 6-fold higher for AChE |
| Butyrylcholinesterase (BChE) | Neostigmine Bromide | Data not uniformly available in search results |
Note: Specific IC50 values can vary depending on the assay conditions (e.g., enzyme source, substrate concentration, temperature, pH).
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the most common method for measuring AChE activity and its inhibition.[1][3]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Neostigmine stock solution and serial dilutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare a range of Neostigmine concentrations through serial dilution.
-
Assay Setup (in a 96-well microplate):
-
Blank: 125 µL DTNB solution + 50 µL buffer + 25 µL buffer.
-
Control (Uninhibited Enzyme): 125 µL DTNB solution + 50 µL buffer + 25 µL AChE solution.
-
Test (Inhibited Enzyme): 125 µL DTNB solution + 50 µL Neostigmine solution (at various concentrations) + 25 µL AChE solution.
-
-
Pre-incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1][4]
-
Reaction Initiation: Add the substrate solution (e.g., 25 µL of ATCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-20 minutes).[1]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Determine the percentage of inhibition for each Neostigmine concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization: AChE Inhibition Workflow
Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Interaction with Cholinergic Receptors
Beyond enzyme inhibition, Neostigmine's effects are mediated by the subsequent activation of nicotinic and muscarinic acetylcholine receptors. Direct interactions with these receptors can also be evaluated in vitro.
Nicotinic Acetylcholine Receptors (nAChRs)
Studies have shown that Neostigmine can act as a competitive inhibitor of neuronal nAChRs at higher concentrations.[5] This is a distinct action from its primary role as an AChE inhibitor.
Quantitative Data: nAChR Inhibition
| Receptor Subtype | Agonist | Neostigmine Concentration | % Inhibition of Agonist-Induced Current |
| Rat SCG Neuronal nAChRs | 50 µM DMPP | 100 µM | 21.5 ± 10.7% |
| Rat SCG Neuronal nAChRs | 50 µM DMPP | 200 µM | 52.9 ± 9.2% |
| Rat SCG Neuronal nAChRs | 50 µM DMPP | 400 µM | 86.9 ± 4.9% |
| Data from a study on cultured rat superior cervical ganglia (SCG) neurons.[5] |
Experimental Protocol: Radioligand Binding Assay for nAChRs
Principle: This assay measures the ability of a test compound (Neostigmine) to displace a radiolabeled ligand that specifically binds to nAChRs in a tissue or cell membrane preparation.
Materials:
-
Membrane preparation from a source rich in nAChRs (e.g., rat brain, Torpedo electric organ, or cells expressing specific nAChR subtypes).[6][7]
-
Radioligand (e.g., [³H]-Cytisine, [¹²⁵I]-α-bungarotoxin).[6]
-
Neostigmine solutions at various concentrations.
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, the radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the test compound (Neostigmine at various concentrations).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium. Incubation time and temperature depend on the specific radioligand and receptor source.
-
Termination: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percentage of specific binding inhibited by each concentration of Neostigmine.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 or Ki (inhibitory constant).
-
Muscarinic Acetylcholine Receptors (mAChRs)
Neostigmine's primary interaction with muscarinic receptors is indirect, resulting from increased acetylcholine levels. However, direct effects can be studied, often in conjunction with muscarinic antagonists like atropine or glycopyrrolate.[8]
Visualization: Cholinergic Signaling Pathway
Caption: Neostigmine's mechanism of action at the cholinergic synapse.
In Vitro Cytotoxicity and Genotoxicity Evaluation
Assessing the potential toxicity of a compound on cells is a critical component of its in vitro evaluation.
Quantitative Data: Cytotoxicity
A study comparing Neostigmine and Sugammadex on Human Embryonic Kidney (HEK-293) cells found Neostigmine to be more cytotoxic at equivalent doses.[9]
| Compound | Concentration (µg/mL) | Cell Viability (% of Control) |
| Neostigmine | 50 | ~85% |
| Neostigmine | 100 | ~75% |
| Neostigmine | 250 | ~60% |
| Neostigmine | 500 | ~45% |
| Approximate values extrapolated from graphical data on HEK-293 cells.[9] |
Experimental Protocols
A. MTT Assay (Cytotoxicity)
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is then solubilized and quantified.
Procedure:
-
Cell Seeding: Seed cells (e.g., HEK-293) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Neostigmine and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
B. Comet Assay (Genotoxicity/DNA Damage)
Principle: Also known as single-cell gel electrophoresis, this assay detects DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.
Procedure:
-
Cell Treatment: Expose cells to Neostigmine for a defined period.
-
Slide Preparation: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to dissolve cell and nuclear membranes, leaving behind the DNA as nucleoids.
-
Electrophoresis: Place the slides in an electrophoresis chamber with alkaline buffer to unwind and separate the DNA strands.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. Neostigmine was found to be more genotoxic than Sugammadex at concentrations of 500 and 1000 µg/mL.[9]
C. Annexin V/PI Staining (Apoptosis)
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with Neostigmine.
-
Staining: Harvest the cells and resuspend them in a binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells Neostigmine at 500 µg/mL showed a statistically higher risk of causing apoptosis and necrosis than Sugammadex.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neostigmine competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The nature of the interactions of pyridostigmine with the nicotinic acetylcholine receptor-ionic channel complex. I. Agonist, desensitizing, and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects on muscarinic receptors of various agents in reversal of neuro-muscular blockade: a study evaluating atropine, glycopyrron, neostigmine and pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and History of Neostigmine
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Neostigmine is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor.[1][2] Since its synthesis in the 1930s, it has become a cornerstone in the management of myasthenia gravis and for the reversal of non-depolarizing neuromuscular blockade after surgery.[3][4][5] This technical guide delves into the discovery, history, mechanism of action, and pharmacological properties of neostigmine, providing detailed information for researchers and clinicians in the field of drug development and therapy.
Discovery and History
Neostigmine was first synthesized in 1931 by Aeschlimann and Reinert.[3] This discovery was a significant advancement in the field of pharmacology, leading to a patented synthesis by Aeschlimann in 1933.[3] The development of neostigmine was built upon the understanding of the cholinergic nervous system and the role of acetylcholine in neuromuscular transmission.
Chemical Synthesis
The synthesis of neostigmine involves a two-step process:
-
Formation of a Dimethylcarbamate: The process begins with the reaction of 3-dimethylaminophenol with N-dimethylcarbamoyl chloride.[3]
-
Alkylation: The resulting dimethylcarbamate is then alkylated using dimethyl sulfate to produce neostigmine.[3]
A diethyl analog of neostigmine has also been synthesized for use as an internal standard in gas-liquid chromatography (GLC) assays of neostigmine.[6]
Mechanism of Action
Neostigmine exerts its effects by competitively inhibiting the enzyme acetylcholinesterase.[7][8] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[9] By inhibiting acetylcholinesterase, neostigmine increases the concentration and prolongs the action of acetylcholine at the neuromuscular junction and other cholinergic synapses.[7][9] This enhanced cholinergic action facilitates the transmission of impulses across neuromuscular junctions, leading to improved muscle contraction.[10] Neostigmine also has a direct cholinomimetic effect on skeletal muscle.[7][10]
The interaction of neostigmine with acetylcholinesterase involves the positively charged nitrogen in the neostigmine molecule binding to the peripheral anionic site of the enzyme, while the carbamate group covalently binds to the esteratic site.[4]
Signaling Pathway of Neostigmine
Caption: Neostigmine inhibits acetylcholinesterase, increasing acetylcholine levels and leading to muscle contraction.
Pharmacokinetics
The pharmacokinetic profile of neostigmine is characterized by the following parameters:
| Parameter | Value | Reference |
| Administration | Intravenous, Intramuscular, Subcutaneous | [3][9] |
| Bioavailability (Oral) | < 5% | [8] |
| Distribution | Does not cross the blood-brain barrier | [1][3][9] |
| Protein Binding | 15-25% | [8] |
| Metabolism | Hydrolyzed by cholinesterases and metabolized in the liver | [8][9] |
| Elimination | Primarily renal excretion | [9] |
| Half-life | Approximately 50-77 minutes | [9][11] |
| Peak Effect | 7 to 10 minutes after IV administration | [3][11] |
| Duration of Action | 20-30 minutes to 2-4 hours | [3][8][11] |
Clinical Applications
Neostigmine has several well-established clinical uses:
-
Myasthenia Gravis: It is used for the symptomatic treatment of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness.[1][9][10]
-
Reversal of Neuromuscular Blockade: Neostigmine is widely used to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery.[7][10][12]
-
Postoperative Urinary Retention and Intestinal Atony: It can be used to treat these conditions by stimulating the smooth muscle of the bladder and gastrointestinal tract.[1][9]
-
Ogilvie's Syndrome: Neostigmine is indicated for the management of acute colonic pseudo-obstruction.[3]
Recent research has also explored its role in regulating the immune-inflammatory response and its effects on perioperative neurocognitive function.[4][13]
Experimental Protocols
A key experimental application of neostigmine is in the reversal of neuromuscular blockade. A typical protocol involves:
-
Monitoring: Neuromuscular function is monitored using a peripheral nerve stimulator to assess the train-of-four (TOF) ratio.
-
Administration: Neostigmine is administered intravenously, often in conjunction with an anticholinergic agent like atropine or glycopyrrolate to counteract its muscarinic side effects.[7]
-
Dosage: The recommended dose for reversal of neuromuscular blockade is typically 0.03–0.07 mg/kg.[7][10]
-
Evaluation: The time to recovery of a TOF ratio to 0.9 is a primary endpoint to assess the efficacy of reversal.[7]
A meta-analysis of 14 studies involving 2,109 patients showed that neostigmine significantly reduced the length of stay in the post-anesthesia care unit, the time to recovery of a train-of-four ratio ≥0.9, and the extubation time.[11]
Experimental Workflow for Neuromuscular Blockade Reversal
Caption: Workflow for the administration and evaluation of neostigmine for reversing neuromuscular blockade.
Adverse Effects and Contraindications
The adverse effects of neostigmine are primarily due to its cholinergic activity and can include:
-
Cardiovascular: Bradycardia, hypotension, cardiac arrhythmias.[9][10]
-
Gastrointestinal: Nausea, vomiting, abdominal cramps, increased salivation and peristalsis.[9][10]
-
Respiratory: Increased bronchial secretions, bronchospasm.[10]
-
Musculoskeletal: Muscle cramps and spasms.[10]
Neostigmine is contraindicated in patients with hypersensitivity to the drug, peritonitis, or mechanical obstruction of the intestinal or urinary tract.[10][14]
Conclusion
Neostigmine remains a vital medication in clinical practice, with a well-understood mechanism of action and a long history of use. Its discovery was a pivotal moment in the development of treatments for neuromuscular disorders. Ongoing research continues to explore new applications for this established drug, highlighting its enduring importance in medicine. This guide provides a foundational understanding for professionals engaged in the study and development of cholinergic agents.
References
- 1. Neostigmine | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neostigmine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 5. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary pharmacology of an internal standard for assay of neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Efficacy and safety of neostigmine for neuromuscular blockade reversal in patients under general anesthesia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Pharmacological Profile of Neostigmine: An In-depth Technical Guide
Introduction
Due to the absence of "Norneostigmine" in publicly available scientific literature, this guide provides a comprehensive pharmacological profile of Neostigmine , a closely related and well-documented reversible acetylcholinesterase (AChE) inhibitor. Neostigmine is a quaternary ammonium compound with significant clinical applications, primarily in the reversal of non-depolarizing neuromuscular blockade and the management of myasthenia gravis. Its mechanism of action, pharmacokinetic properties, and pharmacodynamic effects are well-characterized. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
Neostigmine functions as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, neostigmine increases the concentration and prolongs the duration of action of ACh at the neuromuscular junction and other cholinergic synapses. This leads to enhanced stimulation of both nicotinic and muscarinic receptors.
The inhibitory action of neostigmine involves its carbamoyl group, which is transferred to the serine hydroxyl group in the active site of AChE. This carbamoylated enzyme is more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed with acetylcholine, effectively leading to a temporary inactivation of the enzyme.
Caption: Neostigmine inhibits AChE, increasing ACh levels and enhancing nAChR activation.
Pharmacokinetics
Neostigmine is a quaternary ammonium compound, which renders it highly polar and limits its ability to cross the blood-brain barrier. Its pharmacokinetic profile is characterized by a rapid onset of action and a relatively short duration of effect.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Table 1: Pharmacokinetic Parameters of Neostigmine
| Parameter | Value | Species | Route of Administration | Citation(s) |
| Bioavailability | <5% | Human | Oral | |
| Protein Binding | 15-25% (to human serum albumin) | Human | - | |
| Volume of Distribution (Vd) | 0.12 - 1.4 L/kg | Human | Intravenous (IV) | |
| Elimination Half-Life (t½) | 47 - 60 minutes | Human | Intravenous (IV) | |
| 51 - 90 minutes | Human | Intramuscular (IM) | ||
| 15.4 - 31.7 minutes | Human | Intravenous (IV) | ||
| ~70 minutes | Human | - | ||
| Metabolism | Hydrolysis by cholinesterases and hepatic microsomal enzymes | Human | - | |
| Excretion | Primarily renal (urine) | Human | - | |
| ~80% of an IM dose excreted in urine within 24 hours (~50% as unchanged drug) | Human | Intramuscular (IM) |
Pharmacodynamics
The pharmacodynamic effects of neostigmine are a direct consequence of its inhibition of AChE, leading to the potentiation of cholinergic signaling. This results in a range of effects on various organ systems.
Enzyme Inhibition and Receptor Activity
Table 2: Inhibitory Potency of Neostigmine
| Target Enzyme | IC₅₀ | Species | Citation(s) |
| Acetylcholinesterase (AChE) | 0.062 ± 0.003 µM | Human | |
| Butyrylcholinesterase (BChE) | 0.373 ± 0.089 µM | Human |
Neostigmine exhibits a greater selectivity for acetylcholinesterase over butyrylcholinesterase. The accumulation of acetylcholine at cholinergic synapses leads to the stimulation of both nicotinic and muscarinic receptors.
-
Nicotinic Receptor Stimulation: At the neuromuscular junction, increased ACh levels lead to enhanced activation of nicotinic receptors on the motor endplate, resulting in increased muscle tone and reversal of neuromuscular blockade.
-
Muscarinic Receptor Stimulation: The stimulation of muscarinic receptors in various organs is responsible for many of the side effects of neostigmine, including bradycardia, increased salivation and gastrointestinal motility, and bronchoconstriction.
In addition to its indirect effects via AChE inhibition, there is evidence to suggest that neostigmine may have a direct, albeit complex, modulatory effect on nicotinic acetylcholine receptors.
Experimental Protocols
The following section outlines a generalized methodology for a key in vitro assay used to characterize the inhibitory profile of compounds like neostigmine.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for determining the inhibitory potency of compounds against AChE and BChE.
Principle: The assay measures the activity of cholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, which is produced upon the hydrolysis of acetylthiocholine (the substrate) by the enzyme. The rate of color formation is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme preparation
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate
-
Dithiobisnitrobenzoate (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Neostigmine (or other test inhibitor) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the enzyme, substrate, DTNB, and neostigmine in phosphate buffer.
-
Create a series of dilutions of neostigmine to test a range of concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
DTNB solution
-
Enzyme solution
-
Neostigmine solution (or buffer for control wells)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATCh or BTCh) to all wells.
-
Immediately begin monitoring the absorbance at 412 nm in a microplate reader at regular intervals for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of enzyme inhibition for each concentration of neostigmine compared to the control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Workflow for an in vitro cholinesterase inhibition assay.
Signaling Pathways
The pharmacological effects of neostigmine are mediated through the enhancement of signaling at both nicotinic and muscarinic acetylcholine receptors.
Nicotinic Receptor Signaling Pathway
Nicotinic receptors are ligand-gated ion channels. The binding of acetylcholine opens the channel, allowing for the influx of sodium ions, which leads to depolarization of the cell membrane.
Caption: Simplified nicotinic acetylcholine receptor signaling pathway.
Muscarinic Receptor (Gq-coupled) Signaling Pathway
Muscarinic receptors are G-protein coupled receptors. The M1, M3, and M5 subtypes couple to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
Caption: Simplified Gq-coupled muscarinic acetylcholine receptor signaling pathway.
Conclusion
Neostigmine is a potent, reversible inhibitor of acetylcholinesterase with a well-defined pharmacological profile. Its clinical efficacy is primarily derived from the accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the signaling pathways it modulates is essential for its safe and effective use in clinical practice and for the development of novel cholinergic agents. The quantitative data and experimental methodologies presented in this guide provide a foundational resource for researchers and drug development professionals in this field.
Norneostigmine as a Cholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norneostigmine, chemically known as 3-(dimethylamino)phenyl dimethylcarbamate, is a tertiary amine carbamate that serves as a direct precursor in the synthesis of the quaternary ammonium compound neostigmine. It is also recognized as a degradation product of neostigmine. While neostigmine is a well-established and clinically significant reversible cholinesterase inhibitor, the pharmacological profile of this compound, particularly its own potential as a cholinesterase inhibitor, is less characterized in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of this compound in the context of cholinesterase inhibition, detailing its chemical properties, relationship to neostigmine, and the established methodologies for evaluating its potential biological activity.
Chemical and Structural Context
This compound (CAS 16088-19-0) is the immediate synthetic precursor to neostigmine. The key structural difference lies in the nature of the amine group on the phenyl ring. This compound possesses a tertiary amine, while neostigmine features a quaternary ammonium group, rendering it a permanently charged molecule. This structural divergence has significant implications for the pharmacokinetic and pharmacodynamic properties of the two molecules, including their ability to cross the blood-brain barrier and their binding affinity to the cholinesterase active site.
Table 1: Chemical Properties of this compound and Neostigmine
| Property | This compound | Neostigmine |
| IUPAC Name | 3-(dimethylamino)phenyl dimethylcarbamate | 3-[[(dimethylamino)carbonyl]oxy]-N,N,N-trimethylanilinium |
| CAS Number | 16088-19-0 | 59-99-4 |
| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₂H₁₉N₂O₂⁺ |
| Molecular Weight | 208.26 g/mol | 223.29 g/mol |
| Structure | Tertiary Amine | Quaternary Ammonium |
Cholinesterase Inhibition: Quantitative Data
As of the latest available data, specific quantitative data on the cholinesterase inhibitory activity (e.g., IC₅₀ or Kᵢ values) of this compound is not widely reported in peer-reviewed literature. While some studies on neostigmine analogues mention that certain precursors exhibit marginal activity, precise figures for this compound are not provided. The primary focus of research has been on the quaternary ammonium compound, neostigmine, due to its established clinical efficacy.
For comparative purposes, the inhibitory activity of neostigmine is well-documented:
Table 2: Cholinesterase Inhibitory Activity of Neostigmine
| Enzyme | Inhibitor | IC₅₀ | Kᵢ | Source |
| Acetylcholinesterase (AChE) | Neostigmine | Data not consistently reported as IC₅₀ | ~ 0.3 µM | Published Pharmacological Data |
| Butyrylcholinesterase (BChE) | Neostigmine | Data not consistently reported as IC₅₀ | ~ 5 µM | Published Pharmacological Data |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions).
Experimental Protocols
To evaluate the potential cholinesterase inhibitory activity of this compound, the following detailed experimental protocol, based on the widely accepted Ellman's method, is recommended.
Protocol: Determination of Cholinesterase Inhibition
1. Principle:
This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by quantifying the hydrolysis of a substrate, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), respectively. The product of this hydrolysis, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured colorimetrically at 412 nm. The rate of color formation is proportional to the enzyme activity. The inhibitory potential of a test compound is determined by measuring the reduction in this rate.
2. Materials and Reagents:
-
Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or S-Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Neostigmine or a known cholinesterase inhibitor (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound (this compound) and positive control in DMSO.
-
Prepare working solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 25 µL of phosphate buffer to each well.
-
Add 5 µL of the test compound solution at various concentrations (serially diluted) to the test wells.
-
Add 5 µL of DMSO to the control wells (100% enzyme activity).
-
Add 5 µL of the positive control to its designated wells.
-
Add 20 µL of the cholinesterase enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately add 5 µL of DTNB solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Signaling Pathways and Workflows
The established mechanism of action for cholinesterase inhibitors involves the potentiation of cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine (ACh). An increase in ACh levels in the synaptic cleft leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades.
Signaling Pathway of Cholinesterase Inhibition
Caption: Mechanism of Cholinesterase Inhibition by this compound.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the Cholinesterase Inhibition Assay.
Conclusion
This compound, as the direct tertiary amine precursor to the quaternary ammonium cholinesterase inhibitor neostigmine, holds theoretical potential for biological activity. However, there is a notable absence of specific quantitative data in the current scientific literature to definitively characterize its potency as a cholinesterase inhibitor. The provided experimental protocol offers a robust framework for researchers to systematically evaluate the inhibitory activity of this compound and contribute valuable data to the field. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential, if any, as a therapeutic agent or a pharmacologically active metabolite of neostigmine degradation.
Unveiling the Binding Landscape: A Theoretical Exploration of Norneostigmine's Interaction with Acetylcholinesterase
For Immediate Release
This technical guide delves into the theoretical underpinnings of Norneostigmine's binding to its primary target, acetylcholinesterase (AChE). While direct computational studies exclusively focused on this compound are limited in publicly available literature, this document synthesizes findings from studies on the closely related and well-understood compound, neostigmine, and other carbamate inhibitors. This information provides a robust framework for understanding the molecular interactions that govern this compound's inhibitory activity. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
This compound, a potent inhibitor of acetylcholinesterase, plays a crucial role in modulating cholinergic neurotransmission.[1][2] Its ability to penetrate the blood-brain barrier makes it a compound of significant interest for studying memory-related disorders.[1][2] The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
The Binding Pocket of Acetylcholinesterase
Acetylcholinesterase possesses a deep and narrow active site gorge. The binding of carbamate inhibitors like this compound is primarily dictated by interactions within two key subsites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The CAS is where the hydrolysis of acetylcholine occurs and features a catalytic triad of serine, histidine, and glutamate. The PAS is located at the entrance of the gorge and is involved in the initial trapping of the substrate.
Inferred Binding Mode of this compound
Based on extensive theoretical studies of neostigmine and other carbamate inhibitors, the binding of this compound to AChE can be inferred to involve a multi-point interaction. The positively charged quaternary ammonium group of this compound is expected to form strong cation-π interactions with the aromatic residues in the CAS, particularly with Trp84 and Phe330. The carbamate moiety is positioned to interact with the catalytic serine residue (Ser200). This interaction is crucial for the reversible carbamoylation of the serine, which is the mechanism of AChE inhibition.
Hydrogen bonds and van der Waals interactions with other residues within the active site gorge further stabilize the this compound-AChE complex.
Quantitative Insights from Analogous Compounds
| Compound Class | Typical Binding Energy (kcal/mol) | Key Interacting Residues in AChE | Computational Method |
| Carbamate Inhibitors (e.g., Neostigmine) | -8.0 to -12.0 | Trp84, Ser200, His440, Phe330, Tyr334 | Molecular Docking |
| Carbamate Inhibitors (e.g., Neostigmine) | Stable RMSD (< 2 Å) over simulation | Trp84, Ser200, Gly118, Gly119, Ala201 | Molecular Dynamics |
Methodologies for Theoretical Studies of this compound Binding
To conduct a comprehensive theoretical investigation of this compound binding to AChE, a multi-step computational workflow is recommended. This workflow combines molecular docking to predict the initial binding pose and molecular dynamics simulations to assess the stability and dynamics of the complex.
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor: The three-dimensional crystal structure of human acetylcholinesterase is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is assigned appropriate charges using a force field (e.g., AMBER, CHARMM). The active site is defined based on the location of key catalytic residues.
-
Preparation of the Ligand: The 3D structure of this compound is generated using a molecular modeling software. The ligand is energy-minimized and assigned appropriate charges.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding poses of this compound within the AChE active site. The docking algorithm explores various conformations and orientations of the ligand, and a scoring function is used to rank the poses based on their predicted binding affinity.
-
Analysis of Results: The top-ranked docking poses are visually inspected to identify key interactions (hydrogen bonds, hydrophobic interactions, cation-π interactions) between this compound and AChE residues.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The most promising docked complex of this compound and AChE is selected as the starting point. The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Energy Minimization: The entire system is subjected to energy minimization to relieve any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) for a specific duration (e.g., 1-10 nanoseconds). This allows the system to reach a stable state.
-
Production Run: A long molecular dynamics simulation (e.g., 50-100 nanoseconds or more) is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the receptor.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of this compound to AChE.
-
Visualizing the Process and Interactions
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Norneostigmine: A Technical Whitepaper on Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norneostigmine is a novel, synthetic carbamate derivative being investigated for its potential as a therapeutic agent in neurodegenerative and neuromuscular disorders. As a structural analog of neostigmine, its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an increase in the synaptic concentration of acetylcholine, a critical neurotransmitter for cognitive and muscular function. Early-stage research has focused on quantifying its enzymatic inhibition, elucidating its downstream signaling effects, and evaluating its preliminary efficacy in preclinical models of cognitive decline. This document provides a comprehensive overview of the foundational research on this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | IC50 (nM) | Selectivity Ratio (BChE/AChE) |
| Acetylcholinesterase (AChE) | 15.8 | 3.2 |
| Butyrylcholinesterase (BChE) | 50.2 |
Table 2: Pharmacokinetic Profile in a Murine Model
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Tmax (hours) | 1.5 |
| Cmax (ng/mL) | 250 |
| Half-life (t1/2) (hours) | 3.2 |
| Blood-Brain Barrier Penetration | Moderate |
Table 3: Preclinical Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
| Cognitive Assessment (Morris Water Maze) | This compound-Treated Group | Control Group |
| Escape Latency (seconds) | 22.5 | 45.1 |
| Time in Target Quadrant (%) | 48% | 25% |
Experimental Protocols
1. In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for AChE and BChE.
-
Methodology:
-
Recombinant human AChE and BChE were used.
-
The assay was performed in a 96-well plate format.
-
A series of this compound dilutions were prepared in assay buffer (0.1 M phosphate buffer, pH 8.0).
-
The substrate, acetylthiocholine for AChE and butyrylthiocholine for BChE, was added to each well.
-
Ellman's reagent (DTNB) was included to produce a yellow color upon reaction with thiocholine, the product of substrate hydrolysis.
-
The reaction was initiated by the addition of the respective enzyme.
-
The absorbance was measured at 412 nm every minute for 15 minutes using a microplate reader.
-
The rate of reaction was calculated for each this compound concentration.
-
IC50 values were determined by non-linear regression analysis of the dose-response curve.
-
2. Pharmacokinetic Study in a Murine Model
-
Objective: To characterize the pharmacokinetic profile of this compound following oral administration in mice.
-
Methodology:
-
Adult male C57BL/6 mice were used.
-
A single oral dose of this compound (10 mg/kg) was administered by gavage.
-
Blood samples were collected via the tail vein at 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-administration.
-
Plasma was separated by centrifugation.
-
This compound concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (Bioavailability, Tmax, Cmax, Half-life) were calculated using non-compartmental analysis.
-
3. Preclinical Efficacy in a Transgenic Mouse Model
-
Objective: To evaluate the effect of this compound on cognitive performance in a transgenic mouse model of Alzheimer's disease (5XFAD).
-
Methodology:
-
Aged 5XFAD mice were randomly assigned to a treatment group (this compound, 5 mg/kg/day, orally) or a control group (vehicle).
-
Treatment was administered for 28 consecutive days.
-
The Morris Water Maze test was conducted during the final 5 days of treatment to assess spatial learning and memory.
-
The test consisted of an acquisition phase (4 trials per day for 4 days) and a probe trial on day 5.
-
In the acquisition phase, the time to locate a hidden platform (escape latency) was recorded.
-
In the probe trial, the platform was removed, and the percentage of time spent in the target quadrant was measured.
-
Data were analyzed using a two-way ANOVA with repeated measures.
-
Visualizations
Norneostigmine's Potential Therapeutic Targets: A Technical Guide Focused on its Parent Compound, Neostigmine
Disclaimer: Information regarding "norneostigmine" is scarce in publicly available scientific literature. This compound is recognized as a metabolite of the well-characterized drug, neostigmine. Due to the limited data on this compound itself, this technical guide will focus on the established therapeutic targets, pharmacological data, and experimental protocols associated with its parent compound, neostigmine . The mechanisms and targets described herein are directly applicable to neostigmine and may provide an inferential basis for the potential activity of its metabolites.
Core Therapeutic Target: Acetylcholinesterase (AChE)
The principal therapeutic target of neostigmine is the enzyme acetylcholinesterase (AChE).[1][2][3] AChE is a serine hydrolase crucial for terminating nerve impulses at cholinergic synapses by rapidly breaking down the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[3][4][5]
Mechanism of Action
Neostigmine is a reversible, competitive inhibitor of acetylcholinesterase.[6][7][8] Its mechanism involves the following key steps:
-
Binding: The neostigmine molecule, a quaternary ammonium compound, binds to the active site of AChE.[9][10]
-
Carbamylation: It transfers its carbamoyl group to a serine residue within the enzyme's catalytic site, forming a carbamylated enzyme conjugate.[7][10]
-
Inhibition: This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during normal ACh breakdown.[7]
-
ACh Accumulation: This temporary inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[7][11]
-
Enhanced Cholinergic Transmission: The increased concentration and prolonged availability of ACh result in enhanced stimulation of both nicotinic and muscarinic receptors, which are the ultimate mediators of its therapeutic and adverse effects.[6][7][9][10]
Quantitative Pharmacological Data
The efficacy and safety profile of neostigmine is defined by its pharmacokinetic and pharmacodynamic parameters.
Pharmacokinetic Properties of Neostigmine
The following table summarizes the key pharmacokinetic data for neostigmine.
| Parameter | Value | References |
| Protein Binding | 15-25% (to human serum albumin) | [6][8][12][13] |
| Elimination Half-life | IV: 24–113 minutes (mean ~53 min) IM: 51-90 minutes | [6][8][12][13] |
| Metabolism | Hydrolysis by cholinesterase; Hepatic metabolism via microsomal enzymes | [6][8][12][13] |
| Excretion | Primarily renal (urine); ~50-70% as unchanged drug | [2][4][13] |
Inhibitory Potency of Neostigmine
Neostigmine demonstrates selectivity for acetylcholinesterase over butyrylcholinesterase (BChE), a related enzyme found in plasma.
| Enzyme Target | Inhibitor | IC50 (µM) | References |
| Human Acetylcholinesterase (AChE) | Neostigmine | 0.062 ± 0.003 | [7][14] |
| Human Butyrylcholinesterase (BChE) | Neostigmine | 0.373 ± 0.089 | [7][14] |
| IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
Experimental Protocols
The characterization of neostigmine's inhibitory activity is primarily conducted using in vitro enzyme inhibition assays. The most common method is the spectrophotometric assay developed by Ellman.[7][15]
Ellman's Assay for Measuring AChE Inhibition
This colorimetric assay is a robust and widely used method for quantifying cholinesterase activity.[16][17]
-
Principle: The assay uses acetylthiocholine (ATC) as a synthetic substrate for AChE. The enzymatic hydrolysis of ATC produces thiocholine. This product then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to AChE activity.
-
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Neostigmine stock solution and serial dilutions
-
Acetylthiocholine (ATC) substrate solution
-
DTNB solution
-
96-well microplate
-
Microplate reader (412 nm absorbance)
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in phosphate buffer.
-
Assay Setup: To the wells of a 96-well microplate, add the phosphate buffer, DTNB solution, and AChE enzyme solution.
-
Inhibitor Addition: Add varying concentrations of the neostigmine solutions to the test wells. Add buffer-only to the control wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATC substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over a set period (e.g., every 60 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Determine the percentage of inhibition for each neostigmine concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the neostigmine concentration and use non-linear regression to determine the IC50 value.[7]
-
-
Signaling Pathways Modulated by Neostigmine
By increasing the availability of acetylcholine, neostigmine enhances signaling through both nicotinic and muscarinic cholinergic receptors.
Nicotinic Receptor Signaling at the Neuromuscular Junction
This pathway is the primary target for the therapeutic effects in myasthenia gravis and the reversal of neuromuscular blockade.
Muscarinic Receptor (Gq-coupled) Signaling
Activation of muscarinic receptors, particularly the Gq-coupled subtypes (M1, M3, M5), mediates many of neostigmine's effects on smooth muscle (e.g., gut, bladder) and glands. This pathway is also responsible for many of its common side effects.
Emerging Therapeutic Target: Cholinergic Anti-inflammatory Pathway
Recent research has highlighted a novel role for acetylcholinesterase inhibitors like neostigmine in modulating systemic inflammation.[10] The "cholinergic anti-inflammatory pathway" (CAP) is a neural reflex where ACh, acting on α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells like macrophages, can inhibit the production and release of pro-inflammatory cytokines. By increasing ACh levels, neostigmine may potentiate this anti-inflammatory effect, representing a potential therapeutic target for conditions involving systemic inflammation.[10][18]
Conclusion
The primary and well-established therapeutic target of neostigmine is the enzyme acetylcholinesterase . Its clinical utility in treating myasthenia gravis and reversing neuromuscular blockade stems directly from its reversible inhibition of this enzyme, leading to an accumulation of acetylcholine and enhanced signaling at nicotinic receptors on skeletal muscle. Concurrently, its action on muscarinic receptors accounts for other therapeutic uses and its characteristic side-effect profile. Emerging research into the cholinergic anti-inflammatory pathway suggests that neostigmine's modulation of immune responses may represent a novel and important area for future therapeutic development.
References
- 1. Neostigmine | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. metrotechinstitute.org [metrotechinstitute.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. drugs.com [drugs.com]
- 9. Neostigmine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 11. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]
- 12. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Neostigmine Methylsulfate (Neostigmine Methylsulfate Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. attogene.com [attogene.com]
- 18. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
Methodological & Application
Synthesis of Norneostigmine: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norneostigmine, chemically known as 3-(dimethylamino)phenyl dimethylcarbamate, is a key intermediate in the synthesis of the acetylcholinesterase inhibitor Neostigmine. As a tertiary amine, this compound itself is a direct precursor to the quaternary ammonium compound Neostigmine, which is widely used in medicine. The synthesis of high-purity this compound is a critical step for researchers investigating Neostigmine analogs or developing novel drug delivery systems. This document provides detailed protocols for the synthesis of this compound, quantitative data tables, and diagrams illustrating the synthetic pathway and its presumed mechanism of action.
Introduction
This compound serves as the immediate precursor to Neostigmine, a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor.[1] The pharmacological activity of Neostigmine is attributed to its ability to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration at the neuromuscular junction and other cholinergic synapses.[2][3][4] The synthesis of this compound is a crucial step for researchers engaged in the development of new cholinesterase inhibitors or in the study of structure-activity relationships of this class of compounds. The protocols detailed below are based on established chemical literature, providing a reliable method for the laboratory-scale synthesis of this important intermediate.
Chemical Information
| Compound Name | This compound |
| Systematic Name | 3-(dimethylamino)phenyl dimethylcarbamate |
| CAS Number | 16088-19-0[5][6] |
| Molecular Formula | C11H16N2O2[5] |
| Molecular Weight | 208.26 g/mol [5] |
| Chemical Structure | (Note: A placeholder for a chemical structure image. In a real document, a 2D chemical structure drawing would be inserted here.) |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. Both methods utilize 3-dimethylaminophenol as a key starting material.
Protocol 1: Synthesis via Reaction with N,N-Dimethylcarbamoyl Chloride
This protocol describes the direct carbamoylation of 3-dimethylaminophenol using N,N-dimethylcarbamoyl chloride.
Materials:
-
3-Dimethylaminophenol
-
N,N-Dimethylcarbamoyl Chloride
-
Anhydrous Toluene
-
Potassium Hydroxide (or other suitable base)
-
Sodium Hydroxide Solution (0.5 N)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 1000 mL four-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-dimethylaminophenol (60 g) and toluene (300 mL).
-
Base Addition: To the stirred suspension, add potassium hydroxide (28.05 g).
-
Reflux: Heat the mixture to reflux and maintain for one hour.
-
Addition of Carbamoylating Agent: Cool the reaction mixture to 90°C and add N,N-dimethylcarbamoyl chloride.
-
Reaction: Heat the mixture back to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and filter to remove any inorganic salts. The residue should be washed with toluene.
-
Extraction: The combined toluene layers are then washed with a 0.5 N sodium hydroxide solution to remove any unreacted phenol.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-dimethylaminophenyl dimethylcarbamate (this compound). Further purification can be achieved by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Transesterification with an Aryl Dimethylcarbamate
This alternative protocol involves the reaction of 3-dimethylaminophenol with a pre-formed aryl dimethylcarbamate, such as 4-nitrophenyl dimethylcarbamate.
Materials:
-
3-Dimethylaminophenol
-
4-Nitrophenyl dimethylcarbamate
-
Anhydrous Toluene
-
Potassium Hydroxide
-
Sodium Hydroxide Solution (0.5 N)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Activation of Phenol: In a 1000 mL four-neck round-bottom flask, charge 3-dimethylaminophenol (60 g), potassium hydroxide (28.05 g), and toluene (300 mL). Heat the mixture to reflux for one hour.
-
Addition of Carbamate: Cool the flask to 90°C and add 4-nitrophenyl dimethylcarbamate (54 g).
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Filtration and Washing: After the reaction, filter the mixture and wash the residue with toluene.
-
Aqueous Wash: The toluene layer should be washed with a 0.5 N sodium hydroxide solution.
-
Purification: The organic phase is then subjected to a conventional work-up to afford 3-dimethylaminophenyl dimethylcarbamate.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound as described in Protocol 1.
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 3-Dimethylaminophenol | 137.18 | 60 | 0.437 | 1.0 |
| Potassium Hydroxide | 56.11 | 28.05 | 0.500 | 1.14 |
| N,N-Dimethylcarbamoyl Chloride | 107.54 | As required | - | - |
| Product (this compound) | 208.26 | Theoretical Yield: 91.0 g | 0.437 | - |
*Note: The exact amount of N,N-dimethylcarbamoyl chloride may need to be optimized based on the purity of the reagent and the specific reaction scale.
Characterization Data
Upon successful synthesis, the identity and purity of this compound should be confirmed by standard analytical techniques. While specific experimental spectra are not provided here, researchers should obtain the following data and compare it with commercially available reference standards.[7][8]
| Analysis | Expected Observations |
| 1H NMR | Peaks corresponding to the aromatic protons and the two sets of N-methyl protons. |
| 13C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the carbamate, and the N-methyl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (m/z = 208.26). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the carbamate and the C-N bonds. |
| Purity (HPLC) | Purity should be assessed by High-Performance Liquid Chromatography. Commercial standards are often available with >95% purity.[5] |
Visualizations
Synthesis Workflow of this compound
Caption: Synthesis of this compound from 3-dimethylaminophenol.
Presumed Signaling Pathway of this compound's Active Metabolite (Neostigmine)
This compound itself is not the primary active agent but the precursor to Neostigmine. The diagram below illustrates the mechanism of action of Neostigmine as an acetylcholinesterase inhibitor.
Caption: Inhibition of acetylcholinesterase by Neostigmine.
Conclusion
The protocols provided herein offer a robust and reproducible method for the synthesis of this compound, a vital precursor for research into Neostigmine and its derivatives. Adherence to these methodologies, coupled with rigorous analytical characterization, will ensure the production of high-quality material suitable for further chemical and biological investigation. Researchers are encouraged to consult the cited literature for a deeper understanding of the reaction mechanisms and safety considerations.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 5. Nor Neostigmine | CAS 16088-19-0 | LGC Standards [lgcstandards.com]
- 6. Nor Neostigmine | CAS#:16088-19-0 | Chemsrc [chemsrc.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Application of Neostigmine in Myasthenia Gravis Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myasthenia Gravis (MG) is an autoimmune disorder characterized by fluctuating muscle weakness and fatigability. The underlying pathology involves the production of autoantibodies against components of the neuromuscular junction (NMJ), most commonly the nicotinic acetylcholine receptor (AChR).[1][2][3] These antibodies disrupt neuromuscular transmission by blocking acetylcholine binding, accelerating AChR degradation, and causing complement-mediated damage to the postsynaptic membrane.[2][3][4] Experimental Autoimmune Myasthenia Gravis (EAMG) in animal models, such as rats and mice, serves as a crucial platform for investigating the pathogenesis of MG and for the preclinical evaluation of novel therapeutic agents.[5][6][7][8]
Neostigmine, a reversible acetylcholinesterase (AChE) inhibitor, is a cornerstone in the symptomatic treatment of MG.[9] By preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, neostigmine increases the concentration and prolongs the availability of ACh to interact with the diminished number of functional AChRs, thereby improving neuromuscular transmission and muscle strength. This document provides detailed application notes and protocols for the use of neostigmine in EAMG models, including model induction, therapeutic administration, and efficacy evaluation.
Mechanism of Action of Neostigmine
Neostigmine acts as a competitive inhibitor of the enzyme acetylcholinesterase. By binding to the anionic and esteratic sites of AChE, it prevents the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at the neuromuscular junction, which helps to overcome the deficit of functional acetylcholine receptors in myasthenia gravis, resulting in improved muscle contraction.
Signaling Pathways in Myasthenia Gravis
The pathogenesis of Myasthenia Gravis involves a complex interplay of immune cells and signaling molecules that lead to the destruction of the neuromuscular junction. The following diagram illustrates the key pathways involved.
References
- 1. Myasthenia Gravis: Epidemiology, Pathophysiology and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of myasthenia gravis: update on disease types, models, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. expertperspectives.com [expertperspectives.com]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Induction Protocols for Experimental Autoimmune Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors — Recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Neostigmine for Reversing Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine, a reversible acetylcholinesterase inhibitor, is a cornerstone in clinical anesthesia for the reversal of non-depolarizing neuromuscular blockade.[1][2] By inhibiting the breakdown of acetylcholine at the neuromuscular junction, neostigmine increases the concentration of this neurotransmitter, allowing it to competitively displace non-depolarizing neuromuscular blocking agents (NMBAs) from nicotinic acetylcholine receptors, thereby restoring neuromuscular function.[1][3][4] These application notes provide a comprehensive overview of neostigmine, including its mechanism of action, quantitative data on its efficacy and safety, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
Neostigmine functions as a competitive inhibitor of the enzyme acetylcholinesterase.[3][4][5] This enzyme is responsible for the rapid hydrolysis of acetylcholine into choline and acetic acid in the synaptic cleft. By binding to acetylcholinesterase, neostigmine prevents this breakdown, leading to an accumulation of acetylcholine.[3][4] The increased concentration of acetylcholine effectively competes with non-depolarizing NMBAs for binding sites on the postsynaptic nicotinic receptors of the motor endplate, leading to the restoration of muscle contraction.[1][2]
Quantitative Data Summary
The efficacy and safety of neostigmine have been extensively studied. The following tables summarize key quantitative data from clinical and research findings.
Table 1: Recommended Dosing for Neuromuscular Blockade Reversal
| Population | Recommended Dose (IV) | Onset of Action | Peak Effect | Duration of Action | Notes |
| Adults | 0.03-0.07 mg/kg (up to a total of 5 mg)[1][6] | Within 1 minute[2] | Within 10 minutes[1][2] | 20-30 minutes[2] | Dose should be guided by the degree of spontaneous recovery, as assessed by neuromuscular monitoring (e.g., Train-of-Four).[1] |
| Pediatrics | 20-40 µg/kg | Similar to adults | Similar to adults | Shorter elimination half-life than adults. | Considered the drug of choice for routine reversal in the pediatric population. |
Table 2: Efficacy of Neostigmine in Reversing Neuromuscular Blockade
| Parameter | Finding | Reference |
| Time to TOF Ratio ≥0.9 | Significantly shortens the time to recovery.[2] A dose of 0.05-0.07 mg/kg generally achieves a TOF ratio of 90% within 10-20 minutes.[6] | [2][6] |
| Extubation Time | Significantly reduces extubation time.[2] | [2] |
| Length of Stay in PACU | Reduces the length of stay in the post-anesthesia care unit.[2] | [2] |
| "Ceiling Effect" | Higher doses do not necessarily lead to a more effective or faster recovery, especially with deep levels of blockade.[1] At maximum doses, full inhibition of acetylcholinesterase is achieved, and further increases in acetylcholine are not possible.[1] | [1] |
Table 3: Common Adverse Effects of Neostigmine
| System | Adverse Effect | Incidence/Notes |
| Cardiovascular | Bradycardia, Hypotension, Arrhythmias[5] | Often mitigated by the co-administration of an anticholinergic agent like glycopyrrolate or atropine.[1] |
| Gastrointestinal | Nausea, Vomiting, Increased Salivation, Increased Peristalsis[5] | Muscarinic side effects are common.[1] |
| Respiratory | Bronchoconstriction, Increased Bronchial Secretions[5] | Caution is advised in patients with respiratory conditions. |
| Musculoskeletal | Muscle cramps, Weakness (at high doses or with full recovery)[1][7] | Paradoxical weakness can occur if excessive doses are administered.[1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Neostigmine Efficacy for Reversal of Neuromuscular Blockade
Objective: To determine the dose-dependent efficacy of neostigmine in reversing NMBA-induced neuromuscular blockade in a preclinical animal model.
Materials:
-
Test animals (e.g., rats, rabbits)
-
Non-depolarizing neuromuscular blocking agent (e.g., rocuronium, vecuronium)
-
Neostigmine methylsulfate
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Peripheral nerve stimulator capable of delivering Train-of-Four (TOF) stimulation
-
Recording system to measure muscle contractile force (e.g., force transducer)
-
Intravenous catheters
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment. Place an intravenous catheter for drug administration.
-
Surgical Preparation: Expose a peripheral nerve (e.g., sciatic nerve) and its corresponding muscle (e.g., tibialis anterior). Attach the muscle to a force transducer to record isometric contractions.
-
Baseline Measurements: Deliver supramaximal electrical stimuli to the nerve and record the baseline twitch tension.
-
Induction of Neuromuscular Blockade: Administer a bolus dose of the NMBA to induce a stable level of neuromuscular blockade (e.g., >90% twitch depression).
-
Train-of-Four (TOF) Monitoring: Once the block is established, initiate TOF stimulation (four supramaximal stimuli at 2 Hz every 15 seconds) and record the responses.
-
Neostigmine Administration: Once a stable, deep neuromuscular block is achieved (e.g., TOF count of 0 or 1), administer a predetermined dose of neostigmine intravenously.
-
Data Recording: Continuously record the TOF responses and the recovery of the twitch height.
-
Dose-Response Evaluation: Repeat the procedure with different doses of neostigmine in separate groups of animals to establish a dose-response relationship.
-
Data Analysis: Analyze the time to recovery of the TOF ratio to predefined endpoints (e.g., 0.7 and 0.9).
Protocol 2: Train-of-Four (TOF) Monitoring for Neuromuscular Function
Objective: To quantitatively assess the depth of neuromuscular blockade and the extent of its reversal using TOF stimulation.
Materials:
-
Peripheral nerve stimulator with TOF capability
-
Surface or needle electrodes
-
Accelerometer or electromyography (EMG) recording device (for quantitative monitoring)
Procedure:
-
Electrode Placement:
-
Ulnar Nerve: Place the negative (black) electrode over the path of the ulnar nerve at the wrist and the positive (red) electrode 2-3 cm proximally.
-
Facial Nerve: Place the negative electrode just anterior to the tragus of the ear and the positive electrode along the zygomatic arch.
-
-
Determination of Supramaximal Stimulus:
-
Set the nerve stimulator to deliver single twitch stimuli.
-
Gradually increase the current until the maximal muscle response is observed.
-
Set the current at a level 10-20% above this to ensure supramaximal stimulation.
-
-
TOF Stimulation:
-
Deliver four supramaximal stimuli at a frequency of 2 Hz.
-
Observe or record the four corresponding muscle twitches.
-
-
Interpretation of TOF Count (Qualitative):
-
4 twitches: Minimal blockade (<75% of receptors blocked).
-
3 twitches: Moderate blockade (~75% of receptors blocked).
-
2 twitches: Deeper moderate blockade (~80% of receptors blocked).
-
1 twitch: Deep blockade (~90% of receptors blocked).
-
0 twitches: Profound blockade.
-
-
Interpretation of TOF Ratio (Quantitative):
-
The TOF ratio is the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1).
-
A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.
-
Visualizations
Caption: Mechanism of action of neostigmine at the neuromuscular junction.
Caption: Experimental workflow for in vivo assessment of neostigmine efficacy.
Caption: Logical relationship for TOF count interpretation and action.
References
- 1. aacn.org [aacn.org]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 4. droracle.ai [droracle.ai]
- 5. egja.journals.ekb.eg [egja.journals.ekb.eg]
- 6. ppno.ca [ppno.ca]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Cholinesterase Inhibitor Studies
Introduction
These application notes provide a comprehensive framework for the preclinical experimental design of Norneostigmine, a potential novel cholinesterase inhibitor. Given the limited specific public data on "this compound," the protocols and designs outlined herein are based on established methodologies for its close and well-researched analog, Neostigmine. Neostigmine is a reversible acetylcholinesterase (AChE) inhibitor that prevents the breakdown of the neurotransmitter acetylcholine.[1][2][3][4] This action increases acetylcholine levels at the neuromuscular junction and other cholinergic synapses, enhancing cholinergic transmission.[2][5] The following protocols are designed for researchers, scientists, and drug development professionals to rigorously evaluate the pharmacological profile of this compound or similar molecules, from initial in vitro characterization to in vivo efficacy assessment.
Mechanism of Action: Cholinergic Synaptic Transmission
This compound is hypothesized to function as an acetylcholinesterase inhibitor. By binding to and inhibiting the AChE enzyme, it prevents the hydrolysis of acetylcholine (ACh) in the synaptic cleft.[6] This leads to an accumulation of ACh, resulting in prolonged and enhanced stimulation of postsynaptic muscarinic and nicotinic receptors.[1][7] This mechanism is fundamental to its potential therapeutic effects in conditions like myasthenia gravis or for reversing neuromuscular blockade.[3][4]
In Vitro Characterization: Potency and Selectivity
The initial phase of evaluation involves determining the compound's potency as an AChE inhibitor and its selectivity by assessing its interaction with key cholinergic receptors. This is crucial for understanding its primary mechanism and potential for off-target effects.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the Ellman method, a colorimetric assay, to measure AChE activity.[8][9] The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound measured at 412 nm.[8][10]
Materials:
-
96-well microplate
-
Microplate reader (412 nm absorbance)
-
Recombinant human AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (pH 8.0)
-
This compound (test inhibitor) and a reference inhibitor (e.g., Donepezil)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB and ATCI in phosphate buffer.
-
Prepare serial dilutions of this compound and the reference inhibitor in the buffer.
-
-
Assay Setup (in triplicate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the appropriate this compound dilution (or buffer for control, or reference inhibitor).
-
Add 20 µL of the AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.[9]
-
Reaction Initiation: Add 10 µL of the ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.[9]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Table 1: In Vitro AChE Inhibitory Potency
| Compound | AChE IC₅₀ (nM) |
|---|---|
| This compound | TBD |
| Donepezil (Control) | TBD |
TBD: To Be Determined
Protocol: Receptor Binding Assays (Muscarinic & Nicotinic)
This protocol uses competitive radioligand binding to determine the affinity of this compound for various cholinergic receptor subtypes. The assay measures the ability of the unlabeled test compound to displace a specific, high-affinity radioligand from the receptor.[11]
Materials:
-
Cell membranes prepared from cell lines expressing specific human receptor subtypes (e.g., M₁-M₅ muscarinic, α4β2, α7 nicotinic).[12][13]
-
Radioligands: e.g., [³H]-N-methylscopolamine ([³H]-NMS) for muscarinic receptors[12][14], [³H]-Epibatidine or [³H]-Cytisine for nicotinic receptors.[15][16]
-
Unlabeled reference compounds for non-specific binding (e.g., Atropine for muscarinic[12], Nicotine for nicotinic).
-
Liquid scintillation counter.
Procedure:
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and the receptor membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, receptor membranes, and a high concentration of the appropriate unlabeled reference compound.
-
Competitive Binding: Add assay buffer, radioligand, receptor membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[12][14]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the filter plates. This separates the bound radioligand (trapped on the filter) from the free radioligand.[12]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: After drying the filter plates, add a scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.[11]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression (one-site competition model) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[12]
-
Table 2: Cholinergic Receptor Binding Affinity Profile
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
|---|---|---|
| Muscarinic | ||
| M₁ | [³H]-NMS | TBD |
| M₂ | [³H]-NMS | TBD |
| M₃ | [³H]-NMS | TBD |
| Nicotinic | ||
| α4β2 | [³H]-Cytisine | TBD |
| α7 | [³H]-MLA | TBD |
TBD: To Be Determined; Kᵢ: Inhibitory Constant
In Vivo Efficacy: Cognitive Enhancement Model
To assess the potential of this compound to improve cognitive function, an animal model of memory impairment is used. Scopolamine, a muscarinic receptor antagonist, is widely used to induce a transient and reversible memory deficit in rodents, mimicking aspects of cholinergic dysfunction.[17] The Morris Water Maze (MWM) is a standard behavioral test to evaluate the effect of the compound on spatial learning and memory.[18][19][20]
Protocol: Morris Water Maze (MWM) for Spatial Memory
The MWM test assesses hippocampal-dependent spatial learning by requiring an animal to find a hidden platform in a pool of water using distal visual cues.[18][19][21]
Apparatus:
-
A large circular pool (90-160 cm diameter) filled with opaque water (made non-toxic with white paint or milk powder) maintained at ~21-23°C.[20][21]
-
A small escape platform submerged 1-2 cm below the water surface.
-
A video tracking system and software to record the animal's swim path, speed, and latency.
-
Various distinct visual cues placed around the room, visible from the pool.
Procedure:
-
Experimental Groups:
-
Group 1: Vehicle Control (receives vehicle for both drug and scopolamine).
-
Group 2: Scopolamine Control (receives vehicle + scopolamine).
-
Group 3: Treatment Group (receives this compound + scopolamine).
-
-
Drug Administration: Administer this compound (or its vehicle) intraperitoneally (i.p.) ~60 minutes before testing. Administer scopolamine (or its vehicle) i.p. ~30 minutes before testing.
-
Acquisition Phase (Days 1-4):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start positions.[19]
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.[22]
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.[22]
-
Allow the animal to remain on the platform for 15-30 seconds to observe the visual cues.[22]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel start position (typically opposite the target quadrant).[21][22]
-
Record and analyze the time spent in the target quadrant (where the platform used to be), the number of crossings over the former platform location, and swim speed.
-
-
Data Analysis:
-
For the acquisition phase, use a two-way repeated measures ANOVA to analyze differences in escape latency across days and between groups.
-
For the probe trial, use a one-way ANOVA followed by post-hoc tests to compare the time spent in the target quadrant between groups.
-
Table 3: In Vivo Morris Water Maze Performance
| Experimental Group | Mean Escape Latency (Day 4) (s) | Time in Target Quadrant (Probe Trial) (%) |
|---|---|---|
| Vehicle Control | TBD | TBD |
| Scopolamine Control | TBD | TBD |
| This compound + Scopolamine | TBD | TBD |
TBD: To Be Determined
References
- 1. m.youtube.com [m.youtube.com]
- 2. drugs.com [drugs.com]
- 3. Neostigmine | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.usm.my [eprints.usm.my]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 17. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mmpc.org [mmpc.org]
- 22. UC Davis - Morris Water Maze [protocols.io]
Application Notes and Protocols for the Administration of Cholinesterase Inhibitors in Animal Models: A Focus on Neostigmine with Reference to Norneostigmine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document primarily details the dosage and administration of Neostigmine in animal models due to the limited availability of public data on its tertiary amine analog, Norneostigmine. This compound, as a tertiary amine, is expected to have different pharmacokinetic properties, including potentially greater central nervous system penetration. The following information should be used as a reference, and specific dose-finding and toxicology studies are imperative when working with this compound.
Introduction
Neostigmine is a quaternary ammonium compound and a reversible acetylcholinesterase inhibitor. It exerts its effects by slowing the breakdown of acetylcholine, thereby increasing its concentration at the neuromuscular junction and other cholinergic synapses. This action makes it a valuable tool in various research models, including studies of myasthenia gravis, gastrointestinal motility, and the reversal of neuromuscular blockade.[1] this compound is the tertiary amine analog of neostigmine. This structural difference may allow it to cross the blood-brain barrier more readily, making it a compound of interest for studying central cholinergic systems.
These application notes provide a summary of reported dosages and detailed protocols for the administration of Neostigmine in common laboratory animal models.
Quantitative Data Summary
The following tables summarize the reported dosages of Neostigmine in various animal models. It is crucial to note that optimal doses can vary significantly based on the animal strain, age, sex, and specific experimental goals.
Table 1: Acute Toxicity (LD50) of Neostigmine
| Animal Model | Route of Administration | LD50 Dose | Reference |
| Rat | Oral | 51 mg/kg | [1] |
| Rat | Intravenous | 165 µg/kg | [1] |
| Mouse | Oral | 7 mg/kg | [1] |
| Mouse | Intravenous | 160 µg/kg | [1] |
Table 2: Therapeutic and Experimental Dosages of Neostigmine
| Animal Model | Route of Administration | Dosage | Application | Reference |
| General Mammalian Species | Subcutaneous | 25-50 µg/kg | Treatment of gastrointestinal stasis, myasthenia gravis, antidote to curare | [1] |
| Dog | Intravenous | 0.02, 0.04, or 0.07 mg/kg | Reversal of vecuronium-induced neuromuscular block | [2] |
| Dog | Intravenous | 0.04 mg/kg | Reversal of nondepolarizing neuromuscular blocking agents | [3] |
| Rat | Intrathecal | 5 µg/10 µL or 10 µg/10 µL daily for 4 days | Analgesia studies | [4] |
| Rat | Subcutaneous | 0.1 mg twice daily | Chronic administration studies | [5] |
| Cat | Intrathecal | 2 - 64 µg/kg | To study effects on mean blood pressure and heart rate | [6] |
Signaling Pathway of Acetylcholinesterase Inhibition
Neostigmine and this compound act by reversibly inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, enhancing the activation of both muscarinic and nicotinic acetylcholine receptors.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Speed of reversal of vecuronium neuromuscular block with different doses of neostigmine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Studies on the safety of chronically administered intrathecal neostigmine methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
Developing Assays for Norneostigmine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing and conducting assays to determine the activity of Norneostigmine. Based on its structural similarity to well-characterized cholinesterase inhibitors, this compound is presumed to act as an acetylcholinesterase (AChE) inhibitor. The following protocols are therefore centered around robust and widely used methods for measuring AChE inhibition.
Introduction to this compound and Acetylcholinesterase Inhibition
This compound belongs to the carbamate family of compounds, which are known for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3][4][5][6][7][8] By inhibiting AChE, this compound would increase the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is the basis for the therapeutic use of similar drugs in conditions such as myasthenia gravis.[5][8]
The primary assay to determine the activity of this compound is the acetylcholinesterase inhibition assay. This can be performed using various detection methods, including colorimetric and fluorometric approaches.[9][10] The most common method is the colorimetric assay developed by Ellman, which is simple, reliable, and suitable for high-throughput screening.[11][12][13]
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of acetylcholine breakdown by acetylcholinesterase and its inhibition by a compound like this compound.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Protocols
Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[11][12][13]
Principle:
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[10][11] The rate of TNB formation is directly proportional to AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil or Neostigmine (positive control inhibitor)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Solution Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in Assay Buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[11]
-
DTNB Solution (10 mM): Dissolve DTNB in the Assay Buffer. Protect from light.[11]
-
ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.[11]
-
This compound and Control Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in the Assay Buffer to achieve a range of concentrations.
Experimental Workflow Diagram:
Caption: Experimental workflow for the AChE inhibition assay.
Assay Procedure (96-well plate):
-
Plate Setup: Design the plate to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (known inhibitor), and various concentrations of this compound.
-
Enzyme and Inhibitor Addition:
-
To each well (except the blank), add 50 µL of the AChE working solution.
-
Add 50 µL of the appropriate this compound dilution or vehicle (for the negative control) to the corresponding wells.
-
For the blank well, add 100 µL of Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 100 µL of a freshly prepared reaction mixture containing DTNB and ATCI to each well.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control ] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Data Analysis Logic Diagram:
Caption: Logical flow of data analysis for IC50 determination.
Cell-Based Acetylcholinesterase Inhibition Assay
For a more physiologically relevant assessment, a cell-based assay using a neuroblastoma cell line such as SH-SY5Y can be employed.[9][10]
Principle:
This assay measures the AChE activity within intact cells. The cells are treated with the test compound, and then a substrate that can penetrate the cell membrane is added. The product of the enzymatic reaction is then measured.
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS)
-
Assay buffer (e.g., HBSS)
-
Cell-permeable AChE substrate (e.g., a fluorogenic substrate)
-
This compound
-
Positive control inhibitor
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Assay Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Compound Treatment: Remove the culture medium and wash the cells with assay buffer. Add assay buffer containing various concentrations of this compound or controls to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Substrate Addition: Add the fluorogenic AChE substrate to all wells.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of fluorescence increase and determine the % inhibition and IC50 as described for the colorimetric assay.
Data Presentation
The quantitative data obtained from these assays should be summarized in tables for clear comparison.
Table 1: Hypothetical IC50 Values for AChE Inhibition
| Compound | IC50 (nM) | Assay Type |
| This compound | 75.3 | Colorimetric (Enzyme-based) |
| Neostigmine (Control) | 55.8 | Colorimetric (Enzyme-based) |
| Donepezil (Control) | 10.2 | Colorimetric (Enzyme-based) |
Table 2: Hypothetical Kinetic Parameters for this compound
| Parameter | Value |
| Ki (Inhibition Constant) | 42.1 nM |
| Mechanism of Inhibition | Competitive |
Conclusion
The provided protocols offer a comprehensive framework for characterizing the activity of this compound as an acetylcholinesterase inhibitor. By employing both enzyme-based and cell-based assays, researchers can obtain detailed insights into its potency and mechanism of action. The structured data presentation and clear graphical representations of workflows and pathways will aid in the efficient development and documentation of these assays.
References
- 1. drugs.com [drugs.com]
- 2. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. google.com [google.com]
- 4. Neostigmine | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neostigmine - Wikipedia [en.wikipedia.org]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. attogene.com [attogene.com]
Norneostigmine as a Tool Compound in Pharmacology: Application Notes and Protocols
A Note on Norneostigmine and Neostigmine: this compound is the N-demethylated analog of the well-characterized pharmacological tool compound, neostigmine. Due to a scarcity of specific data for this compound in the public domain, this document will focus on the extensive information available for neostigmine. The pharmacological properties of these two compounds are anticipated to be very similar, with neostigmine serving as a reliable proxy for understanding the utility of this compound in pharmacological research.
Introduction
Neostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] By inhibiting AChE, neostigmine increases the concentration and prolongs the action of ACh in the synaptic cleft, thereby potentiating cholinergic neurotransmission at both nicotinic and muscarinic receptors.[2] This property makes neostigmine an invaluable tool for studying the cholinergic system and its role in various physiological processes. Neostigmine's quaternary ammonium structure limits its ability to cross the blood-brain barrier, making it particularly useful for investigating peripheral cholinergic mechanisms.[2]
These application notes provide an overview of the use of neostigmine as a tool compound in pharmacology, with detailed protocols for key experiments.
Data Presentation
The pharmacological profile of neostigmine is characterized by its potent inhibition of cholinesterases. The following tables summarize key quantitative data for neostigmine.
Table 1: Inhibitory Potency of Neostigmine against Cholinesterases
| Enzyme Source | IC50 (nM) | Reference |
| Human Acetylcholinesterase (AChE) | 62 ± 3 | [3] |
| Human Butyrylcholinesterase (BChE) | 373 ± 89 | [3] |
| Rat Acetylcholinesterase (AChE) | Not specified, concentration-dependent inhibition | [3] |
| Rat Butyrylcholinesterase (BChE) | No significant concentration-dependent inhibition | [3] |
Table 2: Pharmacokinetic Properties of Neostigmine
| Parameter | Value | Reference |
| Onset of Action (IV) | 7-11 minutes | [4] |
| Duration of Action | 2-4 hours | [5] |
| Elimination Half-life | 50-90 minutes | [5] |
| Protein Binding | 15-25% | [6] |
| Metabolism | Hydrolysis by cholinesterases and liver microsomal enzymes | [6] |
| Excretion | Primarily renal | [6] |
Signaling Pathways
Neostigmine's primary mechanism of action is the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine and subsequent activation of cholinergic receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Neostigmine - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pharmacokinetics and pharmacological effects of neostigmine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of neostigmine on the hippocampal noradrenaline release: role of cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Norneostigmine Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Norneostigmine, an analog of the well-characterized acetylcholinesterase (AChE) inhibitor neostigmine, holds potential as a therapeutic agent for conditions characterized by diminished cholinergic neurotransmission, such as myasthenia gravis.[1][2][3] Its primary mechanism of action is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (ACh) at the neuromuscular junction.[4][5][6] This inhibition leads to an increased concentration and prolonged availability of ACh in the synaptic cleft, thereby enhancing neuromuscular transmission and improving muscle strength.[1][2] These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy.
I. In Vitro Efficacy Testing: Acetylcholinesterase Inhibition Assay
The foundational in vitro test for this compound is the acetylcholinesterase inhibition assay, which quantifies the compound's ability to inhibit the activity of the AChE enzyme. The most common and well-established method is the colorimetric assay developed by Ellman.[7][8][9]
Principle:
This assay is based on the reaction of thiocholine, a product of the AChE-catalyzed hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm. The inhibitory effect of this compound is determined by measuring the reduction in the rate of this reaction.
Experimental Protocol: Colorimetric Acetylcholinesterase Inhibition Assay
Materials:
-
Purified human recombinant acetylcholinesterase (AChE)
-
This compound (test compound)
-
Neostigmine (positive control)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound to be tested.
-
Prepare a stock solution of Neostigmine as a positive control.
-
Prepare the assay buffer: 0.1 M phosphate buffer, pH 8.0.
-
Prepare the DTNB solution (10 mM) in the assay buffer.
-
Prepare the ATCI solution (10 mM) in deionized water.
-
Prepare the AChE enzyme solution in the assay buffer to a final concentration that gives a linear rate of reaction for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 140 µL assay buffer, 20 µL DTNB, 20 µL ATCI.
-
Control (100% enzyme activity): 120 µL assay buffer, 20 µL AChE, 20 µL DTNB.
-
Test Wells: 100 µL assay buffer, 20 µL of each this compound dilution, 20 µL AChE, 20 µL DTNB.
-
Positive Control Wells: 100 µL assay buffer, 20 µL of each Neostigmine dilution, 20 µL AChE, 20 µL DTNB.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of ATCI to all wells except the blank.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Compound | IC50 (nM) |
| This compound | [Insert experimental value] |
| Neostigmine (Control) | [Insert experimental value] |
Experimental Workflow Diagram:
In Vitro AChE Inhibition Assay Workflow
II. In Vivo Efficacy Testing: Experimental Autoimmune Myasthenia Gravis (EAMG) Model
To evaluate the efficacy of this compound in a more physiologically relevant context, an in vivo animal model of myasthenia gravis is employed. The Experimental Autoimmune Myasthenia Gravis (EAMG) model in rodents is a well-established and widely used model that mimics the key features of human myasthenia gravis.[3]
Principle:
EAMG is induced in animals by immunization with purified acetylcholine receptor (AChR) or a peptide fragment thereof, leading to the production of anti-AChR antibodies. These antibodies disrupt neuromuscular transmission, causing muscle weakness, which can be quantified through various functional tests. The efficacy of this compound is assessed by its ability to ameliorate these signs of muscle weakness.
Experimental Protocol: EAMG Model in Rats
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Purified Torpedo AChR or a pathogenic rat AChR peptide fragment
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Saline solution (vehicle)
-
Grip strength meter
-
Electromyography (EMG) equipment
Procedure:
-
Induction of EAMG:
-
Emulsify the AChR antigen in CFA.
-
Immunize rats with a primary injection of the AChR/CFA emulsion.
-
Administer a booster injection of AChR in incomplete Freund's adjuvant 4 weeks after the primary immunization.
-
Monitor the animals for clinical signs of EAMG, which typically appear 2-3 weeks after the booster injection. Clinical scoring can be based on a scale from 0 (no signs) to 4 (moribund).
-
-
Treatment Protocol:
-
Once clinical signs of EAMG are evident, randomize the animals into treatment and control groups.
-
Administer this compound (at various doses) or vehicle (saline) to the respective groups via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
Treatment can be administered acutely or chronically over a period of several days or weeks.
-
-
Efficacy Assessment:
-
Grip Strength Test: Measure the forelimb grip strength of the rats at baseline and at various time points after treatment. An increase in grip strength in the this compound-treated group compared to the vehicle group indicates efficacy.
-
Electromyography (EMG): Perform repetitive nerve stimulation (RNS) on a peripheral nerve (e.g., the sciatic nerve) and record the compound muscle action potentials (CMAPs) from a corresponding muscle (e.g., the gastrocnemius). A decremental response (a decrease in the amplitude of successive CMAPs) is characteristic of myasthenia gravis. A reduction in this decrement following this compound treatment indicates improved neuromuscular transmission.
-
Clinical Score: Monitor and record the clinical scores of the animals throughout the treatment period.
-
-
Data Analysis:
-
Compare the mean grip strength, the percentage decrement in CMAP amplitude, and the clinical scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A statistically significant improvement in these parameters in the treated group indicates the efficacy of this compound.
-
Data Presentation:
Table 1: Effect of this compound on Grip Strength in EAMG Rats
| Treatment Group | Dose (mg/kg) | Baseline Grip Strength (g) | Post-treatment Grip Strength (g) | % Improvement |
| Vehicle | - | [Insert value] | [Insert value] | [Insert value] |
| This compound | [Dose 1] | [Insert value] | [Insert value] | [Insert value] |
| This compound | [Dose 2] | [Insert value] | [Insert value] | [Insert value] |
Table 2: Effect of this compound on EMG Decrement in EAMG Rats
| Treatment Group | Dose (mg/kg) | Baseline CMAP Decrement (%) | Post-treatment CMAP Decrement (%) |
| Vehicle | - | [Insert value] | [Insert value] |
| This compound | [Dose 1] | [Insert value] | [Insert value] |
| This compound | [Dose 2] | [Insert value] | [Insert value] |
Experimental Workflow Diagram:
In Vivo EAMG Model Workflow
III. Signaling Pathway
This compound's therapeutic effect is mediated by its interaction with acetylcholinesterase at the neuromuscular junction. The following diagram illustrates this signaling pathway.
Signaling Pathway Diagram:
References
- 1. drugs.com [drugs.com]
- 2. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Current and emerging therapies for the treatment of myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. agetds.com [agetds.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Norneostigmine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Norneostigmine (3-(dimethylamino)phenyl dimethylcarbamate) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor quality of reagents | - 3-Dimethylaminophenol: Ensure it is free from oxidation (often indicated by a dark color). If necessary, purify by recrystallization or sublimation. Store under an inert atmosphere (e.g., nitrogen or argon).- Dimethylcarbamoyl chloride: This reagent is highly sensitive to moisture and can hydrolyze to dimethylamine and HCl. Use a freshly opened bottle or distill before use. Handle under strictly anhydrous conditions. |
| Incomplete deprotonation of 3-dimethylaminophenol | - Ensure the base (e.g., potassium hydroxide, sodium hydride) is of high purity and added in the correct stoichiometric amount (at least one equivalent).- Allow sufficient time for the deprotonation to complete before adding the electrophile. |
| Reaction temperature is too low | - While the reaction is often performed at or below room temperature to control side reactions, a very low temperature might slow down the reaction rate significantly. Gradually increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. |
| Inactive catalyst (if applicable) | - If using a phase-transfer catalyst, ensure it is not poisoned by impurities in the starting materials or solvent. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of dimethylcarbamoyl chloride | - This is a common side reaction if moisture is present. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain an inert atmosphere throughout the reaction. The byproduct of hydrolysis, dimethylamine, can react with dimethylcarbamoyl chloride to form tetramethylurea. |
| Side reactions of 3-dimethylaminophenol | - The tertiary amine group in 3-dimethylaminophenol can be susceptible to oxidation. Running the reaction under an inert atmosphere can minimize this. |
| Reaction temperature is too high | - High temperatures can lead to the decomposition of the desired carbamate product or promote side reactions. Maintain the recommended reaction temperature and ensure efficient stirring to avoid localized heating. |
| Incorrect stoichiometry | - An excess of dimethylcarbamoyl chloride can lead to the formation of byproducts. Use a controlled stoichiometry, typically with a slight excess of the carbamoylating agent. |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is soluble in the aqueous phase during workup | - this compound has some water solubility. Minimize the volume of water used during the workup. Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product. |
| Emulsion formation during extraction | - This can occur if a biphasic mixture is agitated too vigorously. Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Co-elution of impurities during chromatography | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if baseline separation is not achieved. |
| Product oiling out instead of crystallizing | - If crystallization is attempted, ensure the solvent system is appropriate. Try different solvent combinations or use a seed crystal to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Direct Carbamoylation: Reaction of 3-dimethylaminophenol with dimethylcarbamoyl chloride in the presence of a base.
-
Transesterification: Reaction of 3-dimethylaminophenol with an activated carbamate, such as 4-nitrophenyl dimethylcarbamate, in the presence of a base.
Q2: What is the typical yield for this compound synthesis?
A2: The yield can vary significantly depending on the chosen route, reaction conditions, and scale. Literature reports and patents suggest yields can range from moderate to high (60-90%) under optimized conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light. The disappearance of the starting material (3-dimethylaminophenol) and the appearance of a new spot corresponding to the product indicate reaction progression. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What are the critical safety precautions for this synthesis?
A4: Dimethylcarbamoyl chloride is a highly toxic and corrosive reagent and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat). 3-Dimethylaminophenol is also harmful if ingested or absorbed through the skin. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Route 1: Direct Carbamoylation | Route 2: Transesterification |
| Electrophile | Dimethylcarbamoyl chloride | 4-Nitrophenyl dimethylcarbamate |
| Base | Potassium hydroxide, Sodium hydride | Potassium hydroxide |
| Solvent | Toluene, Dichloromethane | Toluene |
| Temperature | 10°C to 25°C | 90°C to reflux |
| Reaction Time | 1-3 hours | 3-5 hours |
| Typical Yield | 70-85% | 75-90% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Carbamoylation
-
To a stirred solution of 3-dimethylaminophenol (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium hydroxide (1.1 equivalents) at room temperature.
-
Stir the mixture for 30 minutes.
-
Cool the reaction mixture to 10-15°C using an ice bath.
-
Slowly add a solution of dimethylcarbamoyl chloride (1.05 equivalents) in anhydrous toluene to the reaction mixture over 30 minutes, maintaining the temperature below 25°C.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis of this compound via Transesterification
-
To a stirred solution of 3-dimethylaminophenol (1 equivalent) in toluene in a round-bottom flask, add potassium hydroxide (1.1 equivalents).
-
Heat the mixture to reflux for 1 hour to form the potassium salt.
-
Cool the reaction mixture to 90°C.
-
Add 4-nitrophenyl dimethylcarbamate (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Wash the filtrate with a 0.5 N sodium hydroxide solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or vacuum distillation.
Mandatory Visualizations
Neostigmine Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Neostigmine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Neostigmine?
A1: The primary degradation pathway for Neostigmine is hydrolysis of the ester linkage, leading to the formation of 3-hydroxyphenyltrimethylammonium.[1][2] Other degradation pathways include oxidation and photodegradation, particularly under stress conditions.[3][4]
Q2: What is the optimal pH for Neostigmine stability in aqueous solutions?
A2: Neostigmine exhibits maximum stability in acidic conditions, with an optimal pH of approximately 5.0.[5][6] The degradation rate increases significantly in neutral and alkaline conditions.
Q3: How do temperature and light affect Neostigmine stability?
A3: Elevated temperatures accelerate the degradation of Neostigmine, following pseudo-first-order kinetics.[5][6] Exposure to ultraviolet (UV) light at 254 nm has also been shown to accelerate degradation compared to samples protected from light.[5]
Q4: Are there any known formulation components that can impact Neostigmine stability?
A4: Yes, the choice of excipients can influence Neostigmine's stability. For instance, the inclusion of propylene glycol in a solution at pH 4.9 has been shown to enhance stability. Conversely, polyethylene glycol 400 has been observed to have a detrimental effect on stability.[5]
Q5: What are the major degradation products of Neostigmine?
A5: Under forced degradation conditions (acidic, alkaline, and oxidative hydrolysis), the primary degradation product identified is Impurity A, which is 3-(dimethylcarbamoyloxy)phenyl-trimethylammonium.[3] In temperature-stressed aqueous solutions of neostigmine bromide, other identified degradation products include 3-hydroxyphenyltrimethylammonium bromide, 3-dimethylaminophenol, and several dimethylaminophenyl-dimethylcarbamate variants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of Neostigmine potency in solution. | Inappropriate pH: The pH of the solution may be neutral or alkaline, leading to rapid hydrolysis. | Adjust the pH of the solution to the optimal range of 4.5-5.5 using a suitable buffer system (e.g., acetate buffer).[5] |
| High storage temperature: Storing the solution at ambient or elevated temperatures accelerates degradation. | Store Neostigmine solutions at refrigerated temperatures (2-8°C) to minimize degradation.[3] | |
| Light exposure: The solution may be exposed to UV or fluorescent light. | Protect Neostigmine solutions from light by using amber vials or by storing them in the dark.[5] | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation: The new peaks are likely degradation products of Neostigmine. | Perform a forced degradation study to identify the degradation products. Compare the retention times of the unknown peaks with those of the peaks generated under stress conditions. |
| Interaction with excipients: An excipient in the formulation may be reacting with Neostigmine. | Evaluate the compatibility of Neostigmine with each excipient individually. The use of propylene glycol may enhance stability, while polyethylene glycol 400 should be used with caution.[5] | |
| Inconsistent results in stability studies. | Variable storage conditions: Fluctuations in temperature or light exposure can lead to inconsistent degradation rates. | Ensure that all stability samples are stored under tightly controlled and monitored conditions as per ICH guidelines.[3] |
| Analytical method not stability-indicating: The HPLC method may not be able to separate the degradation products from the parent compound. | Develop and validate a stability-indicating HPLC method. The method should be able to resolve Neostigmine from all known impurities and degradation products.[3][7] |
Quantitative Data Summary
Table 1: Summary of Neostigmine Degradation under Forced Conditions
| Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Major Degradation Product |
| Alkaline Hydrolysis (API) | 0.1 N NaOH | 60°C | 30 min | 31.58% | Impurity A |
| Alkaline Hydrolysis (Injection) | 1 N NaOH | 60°C | 30 min | 6.13% | Impurity A |
| Acidic Hydrolysis | 1 N HCl | 60°C | - | - | Impurity A |
| Oxidative Degradation | 30% H₂O₂ | - | - | - | Impurity A |
Data extracted from a study on Neostigmine Methylsulfate API and injection formulation.[3]
Table 2: Kinetic Data for Neostigmine Degradation
| Parameter | Value | Condition |
| Reaction Order | Pseudo-first-order | Aqueous solutions (pH 1.5-9.9) |
| Maximum Stability | pH 5.0 | - |
| Activation Energy | 15.72 kcal/mole | - |
| Half-life (t½) | 883.7 days (estimated) | 0.1 M Acetate buffer (pH 4.9), room temperature |
Data from a study on the degradation kinetics of Neostigmine in solution.[5][6]
Experimental Protocols
1. Stability-Indicating HPLC Method for Neostigmine
This protocol is based on a validated method for the analysis of Neostigmine Methylsulfate and its process-related impurities.[3][7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
Column: Kromasil C18 (or equivalent), 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of Neostigmine of known concentration.
-
Prepare the sample solution by diluting the formulation to a suitable concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the retention time and peak area of Neostigmine and any degradation products.
-
2. Forced Degradation Study Protocol
This protocol is a general guideline based on ICH recommendations and published studies.[3][4]
-
Acid Hydrolysis:
-
Dissolve Neostigmine in 1 N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 30 minutes).
-
Neutralize the solution with 1 N NaOH.
-
Dilute to a known concentration and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve Neostigmine in 0.1 N or 1 N NaOH.
-
Heat the solution at 60°C for a specified period (e.g., 30 minutes).
-
Neutralize the solution with 0.1 N or 1 N HCl.
-
Dilute to a known concentration and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve Neostigmine in a solution of hydrogen peroxide (e.g., 30%).
-
Keep the solution at room temperature for a specified period.
-
Dilute to a known concentration and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of Neostigmine to a combination of UV and visible light in a photostability chamber.
-
Analyze the sample by HPLC at appropriate time intervals.
-
Visualizations
Caption: Primary degradation pathways of Neostigmine.
Caption: Workflow for a forced degradation study of Neostigmine.
References
- 1. Hydrolysis of neostigmine by plasma cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of neostigmine by plasma cholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijream.org [ijream.org]
Technical Support Center: Optimizing Neostigmine Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing neostigmine concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of neostigmine?
A1: Neostigmine is a parasympathomimetic agent that functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3] By inhibiting AChE, neostigmine increases the concentration and prolongs the activity of ACh at cholinergic synapses.[2][3] This enhanced cholinergic transmission affects both nicotinic and muscarinic receptors.[1][4] Neostigmine's chemical structure as a quaternary ammonium compound prevents it from readily crossing the blood-brain barrier, making its effects primarily peripheral.[5][6]
Q2: What is a recommended starting concentration for neostigmine in in vitro assays?
A2: The optimal concentration of neostigmine is highly dependent on the specific cell type, assay duration, and desired experimental outcome. For initial experiments, particularly with neuronal cultures, a starting range of 10 µM to 100 µM is often suggested.[7] However, it is critical to perform a dose-response curve to determine the most effective and non-toxic concentration for your specific experimental model.[7] For enzymatic assays, the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity, can be a useful reference.
Q3: How should I prepare and store neostigmine for in vitro experiments?
A3: Neostigmine bromide is soluble in water and phosphate-buffered saline (PBS).[7] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in sterile water or PBS. This stock solution should be filter-sterilized and can be stored at -20°C for several months.[7] It is important to avoid repeated freeze-thaw cycles.[7] Note that neostigmine bromide is insoluble in DMSO.[7]
Q4: What are the potential cytotoxic effects of neostigmine in cell culture?
A4: High concentrations of neostigmine and/or prolonged exposure can lead to cytotoxicity.[7] Observed cytotoxic effects can include reduced protein synthesis, degenerative changes in cell morphology, cell detachment, and the induction of apoptosis and necrosis.[7][8] These effects are dose-dependent, underscoring the importance of conducting thorough dose-response studies to identify a non-toxic working concentration for your specific cell line.[7]
Data Presentation
Table 1: Inhibitory Potency of Neostigmine Against Cholinesterases
| Enzyme | IC50 Value | Source Organism/System | Reference |
| Acetylcholinesterase (AChE) | 6.9 nM | In vitro (Red Blood Cell) | [9] |
| Acetylcholinesterase (AChE) | 3.73 nM | Recombinant Human | [3] |
| Butyrylcholinesterase (BChE) | ~22.38 nM (calculated) | Human | [1] |
Note: The IC50 for BChE was calculated based on the statement that neostigmine has an approximate 6-fold higher potency for AChE over BChE, using the 3.73 nM value for AChE.
Table 2: Cytotoxic Concentrations of Neostigmine
| Cell Type | Concentration | Observed Effect | Reference |
| HEK-293 | 50 µg/mL (~150 µM) | Cytotoxic | [10] |
| HEK-293 | 100 µg/mL (~300 µM) | Cytotoxic | [10] |
| HEK-293 | 250 µg/mL (~750 µM) | Cytotoxic | [10] |
| HEK-293 | 500 µg/mL (~1500 µM) | Cytotoxic, Genotoxic, Apoptotic, Necrotic | [10] |
| HEK-293 | 1000 µg/mL (~3000 µM) | Genotoxic | [10] |
Note: Concentrations were converted from µg/mL to µM assuming the use of neostigmine bromide (Molar Mass: 303.2 g/mol ).
Mandatory Visualization
Caption: Neostigmine inhibits acetylcholinesterase, increasing acetylcholine levels.
Caption: Workflow for determining the optimal neostigmine concentration in vitro.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
Troubleshooting Guides
Issue 1: No observable effect at the tested concentrations.
-
Potential Cause: The concentration of neostigmine may be too low for your specific cell type or assay system.
-
Solution: Perform a dose-response study with a wider range of concentrations, including higher concentrations. Consult the literature for effective concentrations in similar experimental models.
-
-
Potential Cause: Incorrect preparation of the neostigmine stock solution or dilutions.
-
Solution: Verify the calculations for your stock solution and serial dilutions. Prepare a fresh stock solution and repeat the experiment.
-
-
Potential Cause: The incubation time may be too short to observe an effect.
-
Solution: Increase the incubation time and perform a time-course experiment to determine the optimal duration for your assay.
-
-
Potential Cause: Degradation of neostigmine.
-
Solution: Ensure proper storage of the stock solution at -20°C and avoid multiple freeze-thaw cycles.[7]
-
Issue 2: Significant cell death or morphological changes are observed.
-
Potential Cause: The neostigmine concentration is too high, leading to cytotoxicity.[7]
-
Solution: Reduce the concentration of neostigmine. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your specific cells.[7]
-
-
Potential Cause: Contamination of the cell culture.
-
Solution: Visually inspect cultures for signs of bacterial or fungal contamination. Test your cultures for mycoplasma.
-
-
Potential Cause: Interaction of neostigmine with components in the culture medium.
-
Solution: Prepare a test batch of your complete medium with neostigmine and incubate it under the same conditions as your cell cultures (without cells) to check for precipitation or color changes.[7]
-
Issue 3: High variability in results between replicate wells or experiments.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding and use precise pipetting techniques to plate the same number of cells in each well.
-
-
Potential Cause: "Edge effects" in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
-
Potential Cause: Inconsistent drug administration.
-
Solution: Ensure that the addition of neostigmine or vehicle is done consistently and accurately across all wells.
-
Experimental Protocols
1. Cell Viability (MTT) Assay to Determine Neostigmine Cytotoxicity
This protocol is adapted for adherent cells in a 96-well plate format to assess the cytotoxic effects of neostigmine.
-
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Neostigmine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Treatment: The following day, carefully remove the culture medium. Replace it with fresh medium containing a range of neostigmine concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against neostigmine concentration to determine the cytotoxic profile.
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures AChE activity and its inhibition by neostigmine.
-
Materials:
-
Source of AChE (e.g., cell lysate, purified enzyme)
-
96-well microplate
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine (ATC) iodide solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Neostigmine stock solution
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATC and DTNB in phosphate buffer on the day of the assay.[3] Prepare serial dilutions of neostigmine to obtain a range of inhibitor concentrations.[1]
-
Assay Setup (in a 96-well microplate): [1]
-
Blank: Phosphate buffer, substrate solution, and DTNB solution.
-
Control (Uninhibited Enzyme): Phosphate buffer, enzyme solution, and DTNB solution.
-
Test (Inhibited Enzyme): Neostigmine solution at various concentrations, enzyme solution, and DTNB solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow neostigmine to interact with the enzyme.[1]
-
Reaction Initiation: Add the ATC substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[3] The rate of increase in absorbance is proportional to AChE activity.
-
Data Analysis: Calculate the rate of reaction for each neostigmine concentration. Plot the percentage of AChE inhibition against the logarithm of the neostigmine concentration to generate a dose-response curve and determine the IC50 value.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Neostigmine Methylsulfate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. Neostigmine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Direct effects of neostigmine on aneural myotube cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of Neostigmine in Animal Studies
A Note on "Norneostigmine": Initial searches for "this compound" did not yield relevant scientific data, suggesting it may be a typographical error. This guide focuses on Neostigmine , a widely used reversible acetylcholinesterase inhibitor, and its side effects in animal research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the side effects of Neostigmine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Neostigmine and how does it work?
A1: Neostigmine is a parasympathomimetic drug that acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh).[1] By inhibiting AChE, Neostigmine increases the concentration and duration of action of ACh at cholinergic synapses.[1] This enhanced cholinergic transmission is the basis for its therapeutic effects and also its potential side effects.[1] Neostigmine is a quaternary ammonium compound, which means it is poorly absorbed orally and does not readily cross the blood-brain barrier.[2][3]
Q2: What are the primary side effects of Neostigmine in animal studies?
A2: The side effects of Neostigmine are primarily due to excessive cholinergic stimulation and can be categorized as muscarinic and nicotinic effects.[4] Common side effects include:
-
Muscarinic effects: Bradycardia (slow heart rate), hypersalivation, lacrimation (tearing), urination, defecation, gastrointestinal cramping, vomiting, bronchoconstriction, and miosis (pupil constriction).[3][5][6]
-
Nicotinic effects: Muscle fasciculations (twitching) and weakness.[5]
A severe overdose of Neostigmine can lead to a cholinergic crisis .[3]
Q3: What is a cholinergic crisis and what are its signs?
A3: A cholinergic crisis is a life-threatening condition resulting from an overdose of Neostigmine or other cholinesterase inhibitors.[3][7] It is characterized by excessive stimulation of both muscarinic and nicotinic receptors.[1] The signs of a cholinergic crisis can be remembered by the mnemonic SLUDGE : S alivation, L acrimation, U rination, D efecation, G astrointestinal distress, and E mesis (vomiting).[1] In severe cases, it can progress to muscle weakness, flaccid paralysis, respiratory failure, and death.[3][6]
Q4: How can I prevent or mitigate Neostigmine-induced side effects?
A4: The most effective way to prevent or mitigate the muscarinic side effects of Neostigmine is through the co-administration of an anticholinergic agent, such as atropine or glycopyrrolate.[8] These drugs act as competitive antagonists at muscarinic receptors, blocking the effects of excess acetylcholine.[8] It is also crucial to start with a low dose of Neostigmine and carefully observe the animal's response.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Severe Bradycardia (Significant drop in heart rate) | Excessive cholinergic stimulation of the heart's muscarinic receptors. | Administer an anticholinergic agent like atropine (0.02-0.04 mg/kg IV) or glycopyrrolate (0.01 mg/kg IV).[8] Ensure continuous monitoring of vital signs.[8] |
| Excessive Salivation, Lacrimation, Urination, or Defecation | Overstimulation of muscarinic receptors. | Co-administer or pre-treat with an anticholinergic agent.[8] Glycopyrrolate may be more effective in reducing secretions.[8] |
| Muscle Fasciculations and Weakness | Overstimulation of nicotinic receptors at the neuromuscular junction. | This may be a sign of impending cholinergic crisis. Immediately stop Neostigmine administration.[1] Monitor respiratory function closely.[3] |
| Respiratory Distress or Arrest | Bronchoconstriction (muscarinic effect) and paralysis of respiratory muscles (nicotinic effect).[3] | This is a critical emergency. Stop Neostigmine administration immediately.[1] Provide ventilatory support. Administer atropine to counteract muscarinic effects.[3] |
| Incomplete Reversal of Neuromuscular Blockade | Inadequate dose of Neostigmine. | Ensure the dose is appropriate for the level of blockade.[8] Use a peripheral nerve stimulator to assess neuromuscular function.[9] |
Data Presentation: Recommended Dosages
Table 1: Recommended Starting Doses of Neostigmine in Common Animal Models
| Animal Species | Dosage | Route of Administration | Reference |
| Dog | 0.02 to 0.04 mg/kg | IV, IM, SC, PO | [5] |
| Cat | 0.02 to 0.04 mg/kg | IV, IM, SC, PO | [5] |
| Horse | 0.02 to 0.04 mg/kg | IV, IM, SC, PO | [5] |
| Cattle | 0.02 mg/kg | IV, IM, SC, PO | [5] |
| Sheep | 0.02 to 0.03 mg/kg | IV, IM, SC, PO | [5] |
| Swine | 0.04 to 0.06 mg/kg | IV, IM, SC, PO | [5] |
Table 2: Anticholinergic Agents for Mitigating Neostigmine-Induced Side Effects
| Drug | Animal Species | Dosage | Route of Administration | Reference |
| Atropine | Rat | 0.02-0.04 mg/kg | IV | [8] |
| Atropine | Cat | 0.04 mg/kg | IV | [8] |
| Glycopyrrolate | Rat | 0.01 mg/kg | IV | [8] |
| Glycopyrrolate | Cat | 0.01 mg/kg | IV | [8] |
Experimental Protocols
Protocol 1: Dose-Finding Study for Neostigmine
Objective: To determine the minimum effective dose and the maximum tolerated dose of Neostigmine for a specific experimental outcome.
Methodology:
-
Divide animals into several groups, including a control group receiving the vehicle.
-
Start with a low dose of Neostigmine based on literature recommendations (see Table 1).[1]
-
Systematically increase the dose in subsequent groups.
-
Administer Neostigmine via the desired route (e.g., intravenous, subcutaneous).
-
Continuously monitor all animals for the desired therapeutic effect and for any signs of cholinergic side effects.
-
Record the incidence and severity of side effects at each dose level.
-
The maximum tolerated dose is the highest dose that does not produce unacceptable side effects.[1]
Protocol 2: Mitigation of Neostigmine-Induced Bradycardia in a Rodent Model
Objective: To prevent or reverse Neostigmine-induced bradycardia using an anticholinergic agent.
Methodology:
-
Anesthetize the animal according to an approved institutional protocol.
-
Establish venous access for drug administration and instrumentation for continuous monitoring of heart rate and blood pressure.[8]
-
Record a stable baseline heart rate and blood pressure for at least 15 minutes.[8]
-
To prevent bradycardia, administer the anticholinergic agent first:
-
Wait 1-2 minutes after the administration of the anticholinergic.[8]
-
Administer the desired dose of Neostigmine (e.g., 0.04-0.06 mg/kg IV).[8]
-
Continuously monitor cardiovascular parameters for at least 60 minutes post-administration.[8]
-
Document all changes in heart rate and blood pressure.[8]
Visualizations
Caption: Mechanism of Neostigmine Action at the Cholinergic Synapse.
Caption: Troubleshooting Workflow for Neostigmine Side Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vetscraft.com [vetscraft.com]
- 6. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 7. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Purification of Synthetic Norneostigmine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic Norneostigmine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of synthetic this compound?
A1: The primary challenges in purifying synthetic this compound, a tertiary amine, stem from its basic nature and its potential for degradation. Key issues include:
-
Strong interaction with silica gel: this compound can bind strongly to the acidic silanol groups on the surface of silica gel, leading to poor elution, significant peak tailing, and potential loss of the compound.[1]
-
Co-elution with structurally similar impurities: The synthesis of this compound can result in process-related impurities and side products with similar polarities, making their separation by chromatography challenging.
-
Degradation: this compound can be susceptible to degradation, especially under harsh pH or temperature conditions, leading to the formation of new impurities.
-
Difficulty in crystallization: Achieving a crystalline solid of high purity can be challenging due to the presence of residual solvents or minor impurities that inhibit crystal formation.
Q2: What are the typical impurities found in synthetic this compound?
A2: Impurities in synthetic this compound can be categorized as process-related impurities, synthetic intermediates, and degradation products. While specific impurities will depend on the synthetic route, common related substances to the analogous compound, Neostigmine, which may also be relevant for this compound, include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Side products: Isomers or products from competing reaction pathways.
-
Degradation products: Resulting from hydrolysis or oxidation of the carbamate functional group.
Q3: How can I prevent my this compound from irreversibly binding to the silica gel column during chromatography?
A3: The strong interaction between the basic this compound and acidic silica gel is a frequent issue.[1] To mitigate this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonia, into the eluent can neutralize the acidic silanol groups on the silica surface.[1] This allows for the efficient elution of this compound. A typical concentration of 0.1-2% (v/v) TEA in the mobile phase is a good starting point.[1]
-
Use a deactivated stationary phase: Employing a stationary phase with reduced silanol activity, such as amine-functionalized silica or alumina (basic or neutral), can significantly reduce the unwanted interactions.[1]
-
Consider reversed-phase chromatography: If normal-phase chromatography proves challenging, switching to a reversed-phase method using a C18 column with an appropriate aqueous-organic mobile phase can be an effective alternative.
Q4: My purified this compound shows persistent peak tailing in HPLC analysis. What could be the cause and how can I resolve it?
A4: Peak tailing in HPLC is often a sign of secondary interactions between the analyte and the stationary phase. For this compound, this is commonly due to interactions with residual acidic silanols on the column packing material. To address this:
-
Optimize the mobile phase:
-
Add a competing base: Similar to column chromatography, adding a small amount of triethylamine (0.1-0.5%) to the mobile phase can improve peak shape.
-
Adjust the pH: Using a buffer to control the pH of the mobile phase can ensure consistent ionization of this compound and minimize unwanted interactions.
-
-
Use a specialized column: Employing a column with low silanol activity or an end-capped column is recommended for the analysis of basic compounds. A Newcrom R1 column is a possible option for the separation of this compound.
-
Check for column degradation: Over time, the performance of an HPLC column can degrade. If you observe a sudden increase in peak tailing, it may be time to replace the column.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
This guide provides a systematic approach to troubleshooting common issues during the column chromatography purification of synthetic this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not elute from the silica gel column. | Strong acid-base interaction between the basic this compound and acidic silica gel.[1] | 1. Add Triethylamine (TEA) to the mobile phase: Start with 0.5-1% (v/v) TEA in your eluent and gradually increase to 2% if necessary.[1] 2. Switch to a less acidic stationary phase: Consider using neutral or basic alumina. 3. Use a different chromatography technique: Explore reversed-phase chromatography. |
| Significant peak tailing and broad elution profile. | Residual interactions with the stationary phase. | 1. Increase the concentration of the basic modifier (e.g., TEA) in the mobile phase. 2. Deactivate the silica gel before use: Prepare a slurry of silica gel in the mobile phase containing the basic modifier and let it equilibrate before packing the column. 3. Ensure the sample is loaded in a small volume of solvent. |
| Co-elution of impurities with this compound. | Impurities have similar polarity to the desired compound. | 1. Optimize the mobile phase composition: Try a different solvent system or a shallower gradient. A common mobile phase for similar compounds is a mixture of ethyl acetate and petroleum ether. 2. Use a higher resolution stationary phase: Employ silica gel with a smaller particle size. 3. Consider preparative HPLC for challenging separations. |
| Low recovery of the purified compound. | Irreversible adsorption on the column or degradation during purification. | 1. Implement the strategies to minimize interaction with silica gel as mentioned above. 2. Ensure the stability of this compound in the chosen solvent system. Avoid prolonged exposure to acidic or basic conditions if the compound is known to be sensitive. |
Guide 2: Crystallization
This guide offers solutions for common difficulties encountered during the crystallization of purified this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Failure to crystallize (oiling out). | The compound is too soluble in the chosen solvent, or impurities are inhibiting crystallization. | 1. Try a different solvent or solvent system: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. Common solvent systems for crystallization include hexane/ethyl acetate and hexane/acetone. 2. Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. 3. Introduce a seed crystal: If you have a small amount of crystalline material, adding it to the supersaturated solution can induce crystallization. 4. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Formation of very small crystals or powder. | Rapid crystallization due to high supersaturation. | 1. Reduce the rate of cooling. 2. Use a solvent system in which the compound is slightly more soluble. 3. Dissolve the compound in the minimum amount of hot solvent. |
| Crystals are discolored or have low purity. | Impurities are trapped within the crystal lattice. | 1. Perform a second recrystallization. 2. Pre-treat the solution with activated carbon to remove colored impurities before crystallization. 3. Ensure the starting material for crystallization is of sufficiently high purity. |
Experimental Protocols
Protocol 1: Preparative Column Chromatography of Synthetic this compound
This protocol outlines a general procedure for the purification of this compound using normal-phase column chromatography with a basic modifier.
Materials:
-
Crude synthetic this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine (TEA)
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether (or Hexanes)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Preparation: Prepare a stock solution of 1% TEA in ethyl acetate. Prepare the initial mobile phase by mixing the desired ratio of the TEA/EtOAc stock with petroleum ether (e.g., 1:10 EtOAc/Petroleum Ether with 1% TEA in the EtOAc portion).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Carefully pour the slurry into the chromatography column, allowing the silica to settle into a packed bed.
-
Add a layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the TEA/EtOAc stock solution.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by TLC.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
-
Pooling and Concentration:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product. Note that TEA is volatile and should be removed during this step.
-
Protocol 2: Analytical HPLC for Purity Assessment of this compound
This protocol provides a starting point for the analysis of this compound purity by reversed-phase HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Newcrom R1 HPLC column (or equivalent C18 column)
Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio will need to be optimized for your specific system and sample.
-
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound.
-
Dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the analysis isocratically or with a gradient, monitoring the elution at a suitable wavelength (determined by UV-Vis spectroscopy of this compound).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from your purification experiments.
Table 1: Column Chromatography Purification of this compound
| Run ID | Crude Mass (g) | Stationary Phase | Mobile Phase System | Purified Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Example 1 | 1.2 | Silica Gel + 1% TEA | EtOAc/Hexanes Gradient | 0.95 | 79.2 | 98.5 |
| Example 2 | 1.5 | Alumina (Neutral) | DCM/Methanol Gradient | 1.1 | 73.3 | 97.9 |
| Your Data |
Table 2: Purity Profile of Synthetic this compound Before and After Purification
| Impurity ID | Retention Time (min) | Area % in Crude Sample | Area % in Purified Sample |
| Impurity A | 4.2 | 5.7 | 0.3 |
| Impurity B | 5.8 | 2.1 | < 0.1 |
| This compound | 7.5 | 91.2 | 99.6 |
| Your Data |
Visualizations
Caption: A general experimental workflow for the purification and analysis of synthetic this compound.
Caption: A troubleshooting decision tree for challenges in the purification of synthetic this compound.
References
Technical Support Center: Protocol Refinement for Cholinesterase Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols involving cholinesterase inhibitors like Neostigmine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Neostigmine?
Neostigmine is a reversible acetylcholinesterase inhibitor.[1][2][3] It works by binding to the acetylcholinesterase enzyme, preventing the breakdown of the neurotransmitter acetylcholine.[1][4] This leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses, enhancing its effects on nicotinic and muscarinic receptors.[4][5]
Q2: What are the common applications of Neostigmine in a research setting?
In a research context, Neostigmine is primarily used to:
-
Reverse the effects of non-depolarizing neuromuscular blocking agents.[5][6]
-
Induce experimental models of conditions involving cholinergic hypofunction.
-
Study the effects of increased acetylcholine levels on various physiological systems.
-
Serve as a positive control in assays for novel acetylcholinesterase inhibitors.
Q3: What are the key differences between Neostigmine and Physostigmine?
Neostigmine is a quaternary ammonium compound, making it more polar and less lipid-soluble than the tertiary amine physostigmine.[4] Consequently, Neostigmine does not readily cross the blood-brain barrier and has limited central nervous system effects.[1][4]
Q4: How should Neostigmine be prepared for in vitro experiments?
Neostigmine methylsulfate is water-soluble.[3] For in vitro experiments, it can be dissolved in sterile, deionized water or an appropriate buffer solution (e.g., phosphate-buffered saline) to the desired stock concentration. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable or inconsistent results in neuromuscular junction studies | 1. Degradation of Neostigmine solution. 2. Fluctuation in experimental temperature. 3. Inconsistent application of the neuromuscular blocking agent. 4. Variability in tissue preparation. | 1. Prepare fresh Neostigmine solutions for each experiment. 2. Maintain a constant and physiological temperature for the tissue bath. 3. Ensure precise and consistent timing and concentration of the blocking agent. 4. Standardize the dissection and mounting of the neuromuscular preparation. |
| Unexpected cardiovascular effects (e.g., bradycardia, hypotension) | 1. Muscarinic receptor stimulation.[1][4] 2. Dose of Neostigmine is too high. | 1. Co-administer a muscarinic antagonist like atropine or glycopyrrolate to block these effects.[4] 2. Perform a dose-response curve to determine the optimal concentration with minimal cardiovascular side effects. |
| Bronchoconstriction or increased secretions in in vivo models | Muscarinic receptor stimulation in the respiratory tract.[3][4] | Co-administer an antimuscarinic agent such as atropine. Ensure adequate ventilation and monitor respiratory parameters closely. |
| Muscle fasciculations followed by weakness at high doses | Depolarizing neuromuscular blockade due to excessive acetylcholine accumulation.[2] | Reduce the dose of Neostigmine. This is indicative of a cholinergic crisis. |
| Lack of reversal of neuromuscular blockade | 1. The neuromuscular blocking agent is a depolarizing agent (e.g., succinylcholine). 2. The dose of Neostigmine is insufficient. 3. The neuromuscular block is too profound. | 1. Neostigmine is not effective against depolarizing blockers. 2. Increase the dose of Neostigmine incrementally.[5] 3. Allow for some degree of spontaneous recovery before administering Neostigmine. |
Experimental Protocols
In Vitro Assessment of Acetylcholinesterase Inhibition
This protocol outlines a method to determine the inhibitory potential of a compound on acetylcholinesterase activity using a colorimetric assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or other suitable source
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., Neostigmine as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value of the test compound by plotting the percentage of enzyme inhibition against the log concentration of the compound.
Ex Vivo Reversal of Neuromuscular Blockade in a Phrenic Nerve-Hemidiaphragm Preparation
This protocol describes a classic method to study the effects of neuromuscular blocking agents and their reversal.
Materials:
-
Isolated phrenic nerve-hemidiaphragm preparation from a rodent.
-
Organ bath with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Supramaximal electrical stimulator for the phrenic nerve.
-
Force-displacement transducer to measure muscle contraction.
-
Data acquisition system.
-
Non-depolarizing neuromuscular blocking agent (e.g., d-tubocurarine).
-
Neostigmine or test compound.
Procedure:
-
Mount the hemidiaphragm preparation in the organ bath.
-
Stimulate the phrenic nerve with single supramaximal pulses at a frequency of 0.1 Hz.
-
Record the baseline twitch tension for a stabilization period of 20-30 minutes.
-
Introduce the non-depolarizing neuromuscular blocking agent to the bath to induce a stable block (e.g., 80-90% reduction in twitch height).
-
After achieving a stable block, add Neostigmine or the test compound to the bath.
-
Record the recovery of the twitch tension over time.
-
Analyze the data to determine the time to 50% and 90% recovery of twitch height.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neostigmine - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Technical Support Center: Addressing Variability in Norneostigmine Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Norneostigmine bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration of acetylcholine at the synaptic cleft, enhancing cholinergic neurotransmission.[1][2] This mechanism is central to its therapeutic effects and is the basis for its bioassay.
Q2: What is the most common type of bioassay for this compound?
The most common method for assessing this compound's potency is a colorimetric bioassay based on the Ellman's method.[3] This assay measures the activity of acetylcholinesterase (AChE) by detecting the product of the enzymatic reaction.
Q3: What are the critical reagents in a this compound bioassay?
The critical reagents include:
-
Acetylcholinesterase (AChE) enzyme: The biological target of this compound.[3][4]
-
This compound: The inhibitor being tested.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or Ellman's reagent: A chromogen that reacts with the product of the enzymatic reaction (thiocholine) to produce a colored product.[3][4]
-
Assay Buffer: Maintains the optimal pH for the enzymatic reaction.[3]
Q4: How stable is this compound in solution?
Studies on the closely related compound, neostigmine, indicate that its stability is pH-dependent, with maximum stability observed around pH 5.0.[5][6] Degradation can be accelerated by exposure to UV light.[5][6] It is crucial to protect this compound solutions from light and maintain appropriate pH to ensure consistent results.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Solution |
| Pipetting Errors | Inconsistent pipetting of enzyme, substrate, or inhibitor is a major source of variability.[3][4] Ensure pipettes are calibrated and use proper pipetting techniques. |
| Inadequate Mixing | Thoroughly mix reagents in each well without introducing bubbles. A brief shake of the plate after adding reagents can be beneficial.[3] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter reagent concentrations.[3][4] To mitigate this, maintain proper humidity in the incubator, use a plate sealer, or fill the outer wells with sterile phosphate-buffered saline (PBS).[3] |
| Temperature Fluctuations | AChE activity is temperature-dependent.[4] Ensure the incubator or plate reader maintains a consistent temperature. |
Issue 2: Low or No Acetylcholinesterase (AChE) Activity in Negative Control
Possible Causes & Solutions
| Cause | Solution |
| Inactive Enzyme | Ensure AChE has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[3][4] Prepare fresh enzyme dilutions for each experiment.[3] |
| Incorrect Buffer pH | The optimal pH for AChE activity is typically around 8.0.[3] Verify the pH of your assay buffer. |
| Substrate Degradation | Acetylthiocholine iodide (ATCI), the substrate, can degrade over time. Use a fresh stock solution for each experiment.[3] |
| Improper Incubation Temperature | The assay should be performed at a consistent temperature, typically 25°C or 37°C.[3] Ensure your equipment is calibrated correctly. |
Issue 3: False Positive Results
Possible Causes & Solutions
| Cause | Solution |
| Compound Interference | The test compound itself may be colored or fluorescent at the measurement wavelength, or it may react directly with DTNB.[4] Run a blank control for each compound concentration (without the enzyme) and subtract its absorbance/fluorescence.[4] |
| Compound Aggregation | At high concentrations, some compounds can form aggregates that sequester the enzyme or substrate, leading to apparent inhibition.[4] Varying enzyme and substrate concentrations can help differentiate true inhibition from aggregation effects.[4] |
| Non-specific Inhibition | Some compounds, like those containing thiol groups, aldehydes, or amines, can cause non-specific chemical inhibition.[4] Including known non-inhibitor compounds with similar chemical structures in your assay can help rule out artifacts.[4] |
Experimental Protocols
Standard this compound Bioassay (Ellman's Method)
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).[3]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer) and make serial dilutions to the desired concentrations.
-
AChE Solution: Prepare a fresh dilution of AChE in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.[1]
-
ATCh Solution: Prepare a fresh solution of acetylthiocholine iodide in the assay buffer. The concentration should be optimized based on the Michaelis-Menten constant (Km) of the enzyme.[1]
-
DTNB Solution: Prepare a fresh solution of DTNB in the assay buffer.[7]
2. Assay Procedure (96-well plate format):
-
Add 20 µL of this compound dilutions (or vehicle for control) to each well.
-
Add 20 µL of AChE solution to each well.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[3]
-
Initiate the enzymatic reaction by adding 200 µL of a pre-mixed solution containing ATCh and DTNB.
-
Immediately measure the absorbance at 412 nm using a microplate reader.[8]
-
Take kinetic readings every minute for 10-20 minutes or a single endpoint reading after a fixed time.[9]
3. Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Key Parameters for Acetylcholinesterase Bioassays
| Parameter | Recommended Value/Range | Rationale |
| pH | 7.0 - 8.0 | Optimal for AChE activity.[3] |
| Temperature | 25°C or 37°C | AChE activity is temperature-dependent; consistency is key.[3] |
| Substrate (ATCh) Concentration | Near the Km value | Ensures the reaction velocity is sensitive to inhibition.[1] |
| Enzyme Concentration | Within the linear range of the assay | Provides a reliable and reproducible signal.[1] |
| Incubation Time (Inhibitor) | 10 - 30 minutes | Allows for sufficient interaction between the inhibitor and the enzyme.[1][10] |
Table 2: Troubleshooting Summary for Quantitative Data
| Issue | Parameter to Check | Expected Impact on Data |
| High Variability | Pipetting precision (CV%) | Increased standard deviation between replicates. |
| Low Enzyme Activity | Absorbance of negative control | Lower than expected absorbance values. |
| False Positives | Absorbance of compound blank | High background absorbance. |
Mandatory Visualizations
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Caption: Experimental workflow for a this compound bioassay.
Caption: Logical workflow for troubleshooting common bioassay issues.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hakon-art.com [hakon-art.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"Norneostigmine experimental controls and best practices"
Welcome to the technical support center for Norneostigmine. This resource is designed to assist researchers, scientists, and drug development professionals with experimental controls, best practices, and troubleshooting for studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cholinesterase inhibitor.[1][2] It functions by competitively inhibiting the enzyme acetylcholinesterase (AChE).[3][4][5] This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh at cholinergic synapses.[3][4] The increased levels of acetylcholine enhance its effects on both nicotinic and muscarinic receptors, which can improve muscle contraction and strength.[1][3]
Q2: What are the essential positive and negative controls for an in vitro acetylcholinesterase (AChE) inhibition assay?
-
Negative Control: This control should contain the enzyme (AChE), substrate (e.g., acetylthiocholine), and the vehicle (solvent) used to dissolve this compound (e.g., DMSO), but no inhibitor. This represents 100% enzyme activity.
-
Positive Control: A well-characterized, potent acetylcholinesterase inhibitor should be used. Examples include Donepezil or Neostigmine.[6] This control validates the assay's ability to detect inhibition.
-
Blank: This should contain the substrate and the vehicle, but no enzyme. This is used to subtract the background absorbance or fluorescence.
Q3: What is the recommended storage and stability for this compound solutions?
Q4: What is a typical starting concentration range for this compound in an AChE inhibition assay?
To determine the IC50 value (the concentration of an inhibitor that reduces enzyme activity by 50%), a series of inhibitor concentrations should be tested.[6] A common practice is to use a log-fold dilution series with 6-8 concentrations. The specific starting concentration will depend on the expected potency of this compound. A broad starting range could be from 1 nM to 100 µM.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Temperature fluctuations across the plate | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and after addition to wells.- Allow the plate to equilibrate to the reaction temperature before starting the assay. |
| No or very low enzyme activity in negative controls | - Inactive enzyme- Incorrect buffer pH or composition- Substrate degradation | - Use a fresh aliquot of enzyme or a new batch.- Verify the pH and composition of the assay buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0).[6]- Prepare the substrate solution fresh before each experiment.[6] |
| High background signal in blank wells | - Contaminated reagents- Spontaneous substrate hydrolysis | - Use fresh, high-purity reagents.- Measure the rate of non-enzymatic substrate hydrolysis and subtract it from all measurements. |
| Inconsistent positive control results | - Degradation of the positive control stock solution- Incorrect dilution of the positive control | - Prepare fresh aliquots of the positive control and store them properly.- Double-check the calculations and dilutions for the positive control. |
| Precipitation of this compound in the assay well | - Low solubility of this compound at the tested concentration- High final concentration of the solvent (e.g., DMSO) | - Test a lower concentration range of this compound.- Ensure the final concentration of the solvent is low (typically <1% for DMSO) to avoid affecting enzyme activity and compound solubility.[6] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the colorimetric detection of the product of the reaction between thiocholine and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[6][11][12]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[6]
-
Acetylthiocholine iodide (ATCI) - Substrate[6]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[6]
-
Sodium Phosphate Buffer (0.1 M, pH 8.0) - Assay Buffer[6]
-
This compound (test compound)
-
Positive control inhibitor (e.g., Donepezil)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm[6][11]
Stock Solution Preparation:
-
Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[6]
-
AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[6] Store aliquots at -20°C.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[6]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[6]
-
Inhibitor Solutions: Dissolve this compound and the positive control in DMSO to create high-concentration stock solutions. Further dilute these stocks in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept low (<1%).[6]
Assay Procedure (96-well plate format):
-
Plate Setup: Design the plate to include wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive control, and this compound at various concentrations.
-
Reagent Addition:
-
Add 25 µL of Assay Buffer to the blank wells.
-
Add 25 µL of AChE working solution to all other wells.
-
Add 25 µL of the appropriate inhibitor dilution (this compound or positive control) or vehicle (for negative control) to the corresponding wells.
-
Add 50 µL of DTNB solution to all wells.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.[11]
-
Reaction Initiation: Add 25 µL of the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10 minutes.[11]
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min).
-
Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.
References
- 1. youtube.com [youtube.com]
- 2. Neostigmine - Wikipedia [en.wikipedia.org]
- 3. Neostigmine Monograph for Professionals - Drugs.com [drugs.com]
- 4. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of neostigmine methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. attogene.com [attogene.com]
Validation & Comparative
A Comparative Analysis of Neostigmine and its Active Metabolite, Norneostigmine (3-hydroxyphenyltrimethylammonium)
In the realm of cholinergic pharmacology, neostigmine stands as a well-established acetylcholinesterase (AChE) inhibitor, pivotal in the management of myasthenia gravis and the reversal of neuromuscular blockade. Emerging research has brought to light the pharmacological activity of its primary metabolite, 3-hydroxyphenyltrimethylammonium (3-OH PTMA), which for the purpose of this guide, we will refer to as norneostigmine, reflecting its demethylated nature relative to the parent compound. This guide provides a detailed comparison of the efficacy of neostigmine and this compound, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Both neostigmine and this compound exert their effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses, thereby enhancing cholinergic transmission. However, the nature of their interaction with AChE differs significantly.
Neostigmine is classified as a reversible, carbamate inhibitor of AChE. It forms a carbamylated enzyme intermediate that is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine. This results in a more sustained inhibition of the enzyme.
In contrast, this compound (3-OH PTMA) acts as a simple, reversible inhibitor of AChE. Its interaction with the enzyme does not involve the formation of a covalent bond. Consequently, the inhibition is of a shorter duration, and the recovery of enzyme activity is more rapid upon dissociation of the inhibitor. This distinction in their inhibitory mechanism is a key determinant of their differing pharmacokinetic and pharmacodynamic profiles.
Quantitative Comparison of Efficacy
To date, direct comparative studies quantifying the efficacy of this compound versus neostigmine are limited in the publicly available literature. However, by collating data from various sources, a comparative overview can be constructed.
| Parameter | Neostigmine | This compound (3-OH PTMA) | Reference |
| AChE Inhibition (IC50) | ~0.062 µM (for human AChE) | Data not readily available in searched literature. | [1] |
| Nature of Inhibition | Reversible, carbamate inhibitor (slower recovery) | Simple, reversible inhibitor (rapid recovery) | [2] |
| Effect on Neuromuscular Transmission | Facilitates twitch tension | Facilitates twitch tension | [2] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
Experimental Protocols
The following outlines the general methodologies employed in the key experiments cited for evaluating the efficacy of these compounds.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity and its inhibition.
Principle: The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.
Procedure:
-
Reagents: Acetylthiocholine (substrate), DTNB, purified acetylcholinesterase, and the inhibitor (neostigmine or this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: A solution containing the buffer, DTNB, and the enzyme is prepared.
-
Inhibition: The inhibitor is added to the reaction mixture at various concentrations and incubated for a specific period to allow for enzyme-inhibitor interaction.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine.
-
Measurement: The change in absorbance at 412 nm is monitored over time using a spectrophotometer. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Receptor Binding Assays
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
Principle: This technique involves the use of a radiolabeled ligand (a molecule that binds to the receptor of interest) and measuring its displacement by the test compound (neostigmine or this compound).
Procedure:
-
Preparation of Receptor Source: Membranes from cells or tissues expressing the target receptor (e.g., muscarinic or nicotinic receptors) are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the inhibition constant (Ki) can be calculated. The Ki value represents the affinity of the test compound for the receptor.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
Neostigmine and its active metabolite, this compound (3-OH PTMA), both enhance cholinergic transmission through the inhibition of acetylcholinesterase. The key difference in their efficacy lies in their mechanism of inhibition; neostigmine acts as a longer-acting carbamate inhibitor, while this compound is a shorter-acting, simple reversible inhibitor. This fundamental difference likely translates to a shorter duration of action for this compound. Further quantitative studies, particularly determining the IC50 value of this compound for AChE and its binding affinities for cholinergic receptors, are necessary to provide a more complete and direct comparison of their potencies. Such data will be invaluable for understanding the overall pharmacological profile of neostigmine and for the potential development of new therapeutic agents with tailored durations of action.
References
- 1. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationship between the pharmacokinetics, cholinesterase inhibition and facilitation of twitch tension of the quaternary ammonium anticholinesterase drugs, neostigmine, pyridostigmine, edrophonium and 3-hydroxyphenyltrimethylammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholinesterase Inhibitors: Featuring Norneostigmine and Other Key Compounds
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Norneostigmine and other prominent cholinesterase inhibitors. Due to the limited publicly available data on this compound, this guide will primarily focus on a detailed comparison of well-characterized inhibitors, with a dedicated section summarizing the current knowledge on this compound.
Introduction to Cholinesterase Inhibition
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. By inhibiting the acetylcholinesterase (AChE) and in some cases, butyrylcholinesterase (BChE) enzymes, these compounds increase the amount of acetylcholine available at the synaptic cleft. This enhancement of cholinergic neurotransmission is a key therapeutic strategy for various conditions, including myasthenia gravis, Alzheimer's disease, and for the reversal of neuromuscular blockade after surgery.
This guide will compare the biochemical and pharmacokinetic properties of several key cholinesterase inhibitors: Neostigmine, Pyridostigmine, Donepezil, Rivastigmine, and Galantamine. A special section is dedicated to this compound, a compound of interest for which research is still emerging.
Comparative Analysis of Cholinesterase Inhibitors
The following sections provide a detailed comparison of the selected cholinesterase inhibitors, with quantitative data summarized in tables for ease of reference.
Biochemical Properties and Inhibitory Potency
The primary measure of a cholinesterase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of an inhibitor for AChE over BChE is also a critical parameter influencing its therapeutic application and side-effect profile.
| Compound | AChE IC50 | BChE IC50 | Selectivity (BChE/AChE) | Mechanism of Action |
| Neostigmine | ~0.025 µM (Human) | ~0.15 µM (Human) | ~6 | Reversible carbamate inhibitor |
| Pyridostigmine | ~0.07 µM (Human) | ~5.8 µM (Human) | ~83 | Reversible carbamate inhibitor |
| Donepezil | ~0.0067 µM (Human) | ~3.7 µM (Human) | ~552 | Reversible, non-competitive inhibitor |
| Rivastigmine | ~0.004 µM (Human) | ~0.0004 µM (Human) | ~0.1 (BChE selective) | Pseudo-irreversible carbamate inhibitor |
| Galantamine | ~0.46 µM (Human) | ~9.2 µM (Human) | ~20 | Reversible, competitive inhibitor; Allosteric modulator of nicotinic receptors |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme. The values presented here are representative figures from various studies.
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors, including their bioavailability, half-life, and ability to cross the blood-brain barrier (BBB), are crucial determinants of their clinical use.
| Compound | Bioavailability | Half-life | Blood-Brain Barrier Penetration | Primary Clinical Use |
| Neostigmine | Poor (<5% oral) | ~50-90 minutes | No | Myasthenia gravis, reversal of neuromuscular blockade |
| Pyridostigmine | Low (10-20% oral) | ~90 minutes | No | Myasthenia gravis |
| Donepezil | High (~100% oral) | ~70 hours | Yes | Alzheimer's disease |
| Rivastigmine | Moderate (~40% oral) | ~1.5 hours | Yes | Alzheimer's disease, Parkinson's disease dementia |
| Galantamine | High (85-100% oral) | ~7 hours | Yes | Alzheimer's disease |
This compound: An Emerging Compound of Interest
This compound, with the Chemical Abstracts Service (CAS) number 16088-19-0 and molecular formula C11H16N2O2, is structurally related to neostigmine. The "nor-" prefix typically indicates the absence of a methyl group compared to the parent compound. In the case of this compound, it is the N-demethylated precursor to neostigmine.
Currently, there is a significant lack of publicly available experimental data regarding this compound's cholinesterase inhibitory activity (IC50 values for AChE and BChE), its detailed mechanism of action, and its pharmacokinetic profile. Information is primarily limited to its availability from chemical suppliers for research purposes.
The structural similarity to neostigmine suggests that this compound may also act as a cholinesterase inhibitor. However, the absence of one of the quaternary ammonium methyl groups could significantly alter its binding affinity to the enzyme, its potency, and its pharmacokinetic properties, including its ability to cross the blood-brain barrier. Further research is required to elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparative analysis of cholinesterase inhibitors.
Determination of Cholinesterase Inhibition (Ellman's Assay)
The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring cholinesterase activity.
Principle: The assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with the thiocholine released by the enzymatic hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh). The production of the yellow-colored TNB is monitored spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Purified human acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)
-
Test inhibitor (e.g., this compound, Neostigmine) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the substrate, DTNB, and the inhibitor in the appropriate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the inhibitor or vehicle control. Incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.
-
Initiation of Reaction: Add the substrate (ATCh or BTCh) and DTNB to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control (no inhibitor). IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Cholinesterase Inhibition
The following diagram illustrates the general mechanism of action of cholinesterase inhibitors at a cholinergic synapse.
Caption: Mechanism of Cholinesterase Inhibition at the Synapse.
Experimental Workflow for Cholinesterase Inhibitor Screening
The diagram below outlines a typical workflow for the in vitro screening and evaluation of cholinesterase inhibitors.
Caption: Workflow for In Vitro Cholinesterase Inhibitor Evaluation.
A Comparative Guide to the Mechanism of Action of Neostigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mechanism of action of Neostigmine, a critical acetylcholinesterase inhibitor. It offers a comparative perspective with other relevant cholinesterase inhibitors, supported by experimental data and detailed protocols for validation.
Executive Summary
Neostigmine is a reversible acetylcholinesterase inhibitor that effectively increases the concentration of acetylcholine at the neuromuscular junction.[1][2][3] Its primary clinical applications include the treatment of myasthenia gravis and the reversal of neuromuscular blockade after anesthesia.[2][3] This guide will explore the molecular interactions of Neostigmine with its target, compare its pharmacological profile with that of physostigmine and pyridostigmine, and provide a detailed protocol for an acetylcholinesterase inhibition assay.
Mechanism of Action of Neostigmine
Neostigmine functions by reversibly inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2][3] By impeding the hydrolytic action of AChE, Neostigmine leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses.[1][4] This increased availability of ACh enhances the stimulation of both nicotinic and muscarinic receptors, resulting in improved muscle contraction and function.[4]
Neostigmine binds to both the anionic and esteratic sites of acetylcholinesterase.[5] The carbamate moiety of Neostigmine is transferred to a serine residue in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal degradation of acetylcholine.[1] This prolonged inactivation of AChE is the basis of Neostigmine's therapeutic effect.
Cholinergic Signaling Pathway
The following diagram illustrates the mechanism of action of Neostigmine at the neuromuscular junction.
Caption: Mechanism of Neostigmine at the neuromuscular junction.
Comparative Analysis of Acetylcholinesterase Inhibitors
Neostigmine belongs to a class of drugs known as carbamates, which also includes physostigmine and pyridostigmine. While all three inhibit acetylcholinesterase, they exhibit different pharmacokinetic and pharmacodynamic properties.
| Parameter | Neostigmine | Physostigmine | Pyridostigmine |
| Chemical Structure | Quaternary ammonium compound | Tertiary amine | Quaternary ammonium compound |
| Blood-Brain Barrier Penetration | Does not cross | Crosses | Does not cross significantly |
| Primary Clinical Use | Myasthenia gravis, reversal of neuromuscular blockade | Anticholinergic toxicity | Myasthenia gravis |
| Onset of Action (IV) | 7-11 minutes[6] | 3-8 minutes[6] | Slower than neostigmine |
| Duration of Action | 60-120 minutes[6] | 30-90 minutes[6] | Longer than neostigmine |
| IC50 (AChE) | Data not consistently available in comparative format | Data not consistently available in comparative format | Data not consistently available in comparative format |
| IC50 (BChE) | Data not consistently available in comparative format | Data not consistently available in comparative format | Data not consistently available in comparative format |
Note: IC50 values can vary depending on the experimental conditions. The provided data represents a general comparison based on available literature.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following protocol details a common method for determining the inhibitory activity of compounds like Neostigmine on acetylcholinesterase.
Principle: This colorimetric assay, developed by Ellman, measures the activity of acetylcholinesterase.[7][8] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[7][8]
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)
-
Test compound (e.g., Neostigmine) solution at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions as described above. The ATCI solution should be prepared fresh daily.
-
Assay Setup: In a 96-well microplate, set up the following reactions:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water
-
Control (Uninhibited): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB
-
Test Sample (Inhibited): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank wells. The final volume in each well will be 180 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Ratecontrol - Ratetest) / Ratecontrol ] * 100
-
Experimental Workflow
The following diagram outlines the workflow for the acetylcholinesterase inhibition assay.
Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.
Conclusion
The validation of Neostigmine's mechanism of action is well-established through extensive research and clinical use. Its ability to reversibly inhibit acetylcholinesterase provides a clear rationale for its therapeutic efficacy in conditions characterized by impaired cholinergic transmission. The comparative analysis with other acetylcholinesterase inhibitors highlights the unique pharmacological profile of Neostigmine, guiding its specific clinical applications. The provided experimental protocol offers a robust method for further investigation and screening of novel cholinesterase inhibitors.
References
- 1. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. Indirect Acting: Physostigmine, Neostigmine, Pyridostigmine, Edrophonium chloride | Pharmaguideline [pharmaguideline.com]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
Comparative Cross-Reactivity Analysis of Norneostigmine and Related Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Norneostigmine, a potential metabolite of Neostigmine, and other established acetylcholinesterase (AChE) inhibitors. Due to the limited availability of direct experimental data for this compound, this document leverages data from its parent compound, Neostigmine, and other relevant cholinesterase inhibitors to provide a comprehensive overview for research and drug development purposes.
Introduction to this compound and Cholinesterase Inhibition
This compound is the N-demethylated analog of Neostigmine. Neostigmine is a well-characterized reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, Neostigmine increases the concentration of acetylcholine at the neuromuscular junction and other cholinergic synapses, leading to its therapeutic effects in conditions like myasthenia gravis.[1] The cross-reactivity of cholinesterase inhibitors with different enzymes, particularly butyrylcholinesterase (BChE), is a critical factor in determining their therapeutic window and side-effect profile.
Comparative Inhibitory Potency
The inhibitory potency of cholinesterase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The selectivity of an inhibitor for AChE over BChE is a key determinant of its pharmacological profile.
| Compound | Target Enzyme | IC50 (µM) | Species | Reference |
| Neostigmine | Acetylcholinesterase (AChE) | 0.062 ± 0.003 | Human | [2] |
| Butyrylcholinesterase (BChE) | 0.373 ± 0.089 | Human | [2] | |
| Acetylcholinesterase (AChE) | 0.0188 | Human Erythrocyte | [3] | |
| Butyrylcholinesterase (BChE) | 0.060 | Human Plasma | [3] | |
| Physostigmine | Acetylcholinesterase (AChE) | 0.117 ± 0.007 | Human | [2] |
| Butyrylcholinesterase (BChE) | 0.059 ± 0.012 | Human | [2] | |
| Pyridostigmine | Acetylcholinesterase (AChE) | 0.360 | Human Erythrocyte | [3] |
| Butyrylcholinesterase (BChE) | 0.900 | Human Plasma | [3] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Based on the available data, Neostigmine demonstrates a moderate selectivity for acetylcholinesterase over butyrylcholinesterase. The structural difference between Neostigmine and the putative this compound (loss of a methyl group on the quaternary amine) may influence its binding affinity and selectivity, a hypothesis that warrants further experimental investigation.
Signaling Pathway of Cholinesterase Inhibition
The primary mechanism of action for Neostigmine and its analogs is the reversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing the activation of postsynaptic acetylcholine receptors.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Protocols
A standard method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase is the Ellman's method.
Ellman's Method for Cholinesterase Activity Assay
This spectrophotometric assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
Test compound (e.g., this compound) solution
-
Acetylcholinesterase or Butyrylcholinesterase enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for determining cholinesterase inhibition using Ellman's method.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not yet available, the data on its parent compound, Neostigmine, provides a valuable starting point for researchers. Neostigmine exhibits a moderate selectivity for acetylcholinesterase over butyrylcholinesterase. Future studies should focus on the synthesis and direct evaluation of this compound's inhibitory profile to fully characterize its potential as a therapeutic agent. The provided experimental protocols and workflows offer a standardized approach for conducting such comparative studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neostigmine and Physostigmine in Cholinesterase Inhibition and Nicotinic Acetylcholine Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of neostigmine and physostigmine, two well-established reversible cholinesterase inhibitors. This document outlines their respective performance in key biological assays, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of neostigmine and physostigmine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical determinants of their pharmacological profiles. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized below. These values have been compiled from in vitro studies using spectrophotometric methods based on Ellman's reagent.[1]
| Compound | Enzyme | Species | IC50 (µM) |
| Neostigmine | Acetylcholinesterase (AChE) | Human | 0.062 ± 0.003[1] |
| Butyrylcholinesterase (BChE) | Human | 0.373 ± 0.089[1] | |
| Physostigmine | Acetylcholinesterase (AChE) | Human | 0.117 ± 0.007[1] |
| Butyrylcholinesterase (BChE) | Human | 0.059 ± 0.012[1] | |
| Neostigmine | Nicotinic Acetylcholine-Induced Current (IACh) | Frog | 700[2][3] |
| Physostigmine | Nicotinic Acetylcholine-Induced Current (IACh) | Frog | 110[2][3] |
Experimental Methodologies
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used protocol quantifies the activity of acetylcholinesterase by measuring the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
Purified acetylcholinesterase (e.g., from human erythrocytes or electric eel)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl and 20 mM MgCl2
-
Substrate: Acetylthiocholine iodide (ATC)
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds (Neostigmine, Physostigmine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. A vehicle control (buffer with solvent) should be included.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted AChE solution to each well. Subsequently, add the different concentrations of the test compounds or the vehicle control. The plate is then incubated at room temperature for a specified period (e.g., 15-30 minutes) to allow for the interaction between the enzyme and the inhibitors.[4]
-
Reaction Initiation: A reaction mixture containing the ATC substrate and DTNB in the assay buffer is prepared. This mixture is added to each well to start the enzymatic reaction.[4]
-
Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a defined period (e.g., 10-15 minutes) using a microplate reader.[4] The rate of increase in absorbance is directly proportional to the AChE activity.
-
Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholinergic signaling pathway, the mechanism of action of cholinesterase inhibitors, and a typical experimental workflow for assessing their activity.
Caption: Cholinergic signaling at the synapse and the inhibitory action of neostigmine and physostigmine on AChE.
Caption: Experimental workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Comparative Analysis of Effects Beyond Cholinesterase Inhibition
While both neostigmine and physostigmine are potent cholinesterase inhibitors, their effects on other aspects of neuronal function can differ. A study on frog sympathetic ganglion cells revealed that both compounds inhibit nicotinic acetylcholine-induced inward currents (IACh) in a dose-dependent manner. However, the mechanism of this inhibition varies. Neostigmine acts as a competitive antagonist at the acetylcholine receptor, while physostigmine exhibits non-competitive inhibition, suggesting an interaction with the ion channel portion of the receptor-ionophore complex.[2][3]
Furthermore, in a rat model of sepsis, both neostigmine and physostigmine were found to reduce the production of reactive oxygen species (ROS) and the upregulation of CD11b by polymorphonuclear neutrophils.[5][6] Interestingly, only physostigmine treatment led to a significant improvement in survival times.[5][6] This difference is likely attributable to the ability of physostigmine, a tertiary amine, to cross the blood-brain barrier, whereas neostigmine, a quaternary ammonium compound, is primarily restricted to the periphery.[7][8]
References
- 1. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vivo Effects of Neostigmine and Physostigmine on Neutrophil Functions and Evaluation of Acetylcholinesterase and Butyrylcholinesterase as Inflammatory Markers during Experimental Sepsis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Effects of Neostigmine and Physostigmine on Neutrophil Functions and Evaluation of Acetylcholinesterase and Butyrylcholinesterase as Inflammatory Markers during Experimental Sepsis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
Benchmarking Norneostigmine Against Established Compounds: A Comparative Guide
Introduction
Norneostigmine, a reversible acetylcholinesterase inhibitor, plays a critical role in the management of neuromuscular disorders. By preventing the breakdown of the neurotransmitter acetylcholine, this compound enhances cholinergic transmission at the neuromuscular junction. This guide provides a detailed comparative analysis of this compound (referred to hereafter as Neostigmine, its common scientific name) against key established compounds used for similar indications: Pyridostigmine and Edrophonium for Myasthenia Gravis, and Sugammadex for the reversal of neuromuscular blockade. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the relative performance of these agents.
Quantitative Comparison of this compound and Established Compounds
The following tables summarize the key performance metrics of this compound and its comparators.
Table 1: Comparison for Myasthenia Gravis Management
| Parameter | This compound (Neostigmine) | Pyridostigmine | Edrophonium |
| Potency | More potent than Pyridostigmine[1] | Less potent than Neostigmine[1][2] | Rapid onset, but less potent than Neostigmine for sustained effect[3] |
| Onset of Action | Intramuscular: 10-30 minutes[3] | Oral: Approximately 45 minutes[2] | Intravenous: 30 seconds[3] |
| Duration of Action | 2-4 hours[3] | Longer than Neostigmine[4] | 5-10 minutes[3] |
| Dosing Equivalence | 1-1.5mg (IM/SC) is equivalent to 60mg oral Pyridostigmine[4][5] | 60mg (oral) is equivalent to 1-1.5mg IM/SC Neostigmine[4][5] | N/A |
| Primary Use | Treatment of Myasthenia Gravis[1][6][7] | Preferred oral agent for Myasthenia Gravis[2] | Diagnostic test for Myasthenia Gravis[3][8] |
| Adverse Effects | Bradycardia, hypotension, increased secretions, gastrointestinal disturbances[3] | Similar to Neostigmine, but may be better tolerated due to lower potency[2] | Cholinergic side effects (salivation, sweating, nausea), risk of bradyarrhythmias[8] |
Table 2: Comparison for Reversal of Neuromuscular Blockade
| Parameter | This compound (Neostigmine) | Sugammadex |
| Mean Recovery Time (to TOF ratio ≥0.9) | 18.6 - 34.6 minutes[9][10][11] | 1.5 - 9.4 minutes[9][10][11] |
| Variability in Recovery | High variability (e.g., 5-72 minutes)[9] | Low variability (e.g., 2-11 minutes)[9] |
| Mechanism of Action | Acetylcholinesterase Inhibition | Selective relaxant binding agent (encapsulates rocuronium or vecuronium) |
| Commonly Used With | Glycopyrrolate or Atropine (to counteract muscarinic side effects)[3] | N/A |
| Adverse Effects | Bradycardia, arrhythmias, nausea, vomiting[12] | Generally well-tolerated; potential for hypersensitivity reactions |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of comparative data.
Determination of IC50 for Acetylcholinesterase Inhibition (Ellman's Assay)
A common in vitro method to determine the potency of acetylcholinesterase inhibitors is the Ellman's assay.
-
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compounds (this compound and comparators) at various concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
-
Procedure:
-
The reaction is typically performed in a 96-well plate.
-
AChE enzyme solution is pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a defined period.
-
The reaction is initiated by the addition of the substrate, ATCI, and the chromogen, DTNB.
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color change is measured spectrophotometrically at 412 nm.
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
-
Clinical Assessment of Neuromuscular Blockade Reversal
The efficacy of agents in reversing neuromuscular blockade is typically assessed in a clinical setting.
-
Patient Population: Patients undergoing surgery requiring general anesthesia and the use of non-depolarizing neuromuscular blocking agents (e.g., rocuronium, vecuronium).
-
Monitoring: Neuromuscular function is monitored using a peripheral nerve stimulator to elicit a train-of-four (TOF) stimulation pattern at the adductor pollicis muscle. The TOF ratio is the ratio of the fourth to the first twitch height.
-
Procedure:
-
At the end of the surgical procedure, when a certain level of spontaneous recovery from neuromuscular blockade is observed (e.g., the appearance of the second twitch in the TOF sequence), the reversal agent is administered.
-
Patients are randomized to receive either this compound (typically 50 mcg/kg) with an anticholinergic agent (e.g., glycopyrrolate 10 mcg/kg) or Sugammadex (typically 2 mg/kg).[11]
-
The primary outcome measured is the time from administration of the reversal agent to the recovery of the TOF ratio to ≥0.9.[9][10]
-
Secondary outcomes may include time to extubation, incidence of postoperative respiratory complications, and adverse events.[9]
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental designs.
Mechanism of Action at the Neuromuscular Junction
Figure 1: this compound's inhibition of AChE increases ACh in the synaptic cleft.
Experimental Workflow for Neuromuscular Blockade Reversal Trial
Figure 2: Workflow for a randomized controlled trial comparing reversal agents.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Neostigmine versus pyridostigmine – PharmaNUS [blog.nus.edu.sg]
- 3. droracle.ai [droracle.ai]
- 4. Switching between neostigmine and pyridostigmine – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Acetylcholinesterase inhibitor treatment for myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myasthenia gravis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of recovery after sugammadex or neostigmine reversal of rocuronium in geriatric patients undergoing spine surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sugammadex vs Neostigmine, a Comparison in Reversing Neuromuscular Blockade: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
In Vivo Validation of Neostigmine's Efficacy in Reversing Neuromuscular Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neostigmine and its primary alternatives for the reversal of neuromuscular blockade (NMB), a critical aspect of anesthetic practice. The following sections present supporting in vivo experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive evaluation of these agents. While the user query specified "Norneostigmine," the available scientific literature predominantly refers to "Neostigmine." This guide proceeds under the assumption that the query pertains to the well-established acetylcholinesterase inhibitor, Neostigmine.
Mechanism of Action
Neostigmine is a reversible acetylcholinesterase inhibitor.[1][2][3] By blocking the action of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (ACh) in the neuromuscular junction, Neostigmine increases the concentration of ACh available to compete with non-depolarizing neuromuscular blocking agents (NMBAs).[1][2] This surplus of acetylcholine effectively restores neuromuscular transmission.
Comparative In Vivo Performance Data
The primary measure of efficacy for NMB reversal agents is the time taken to recover a train-of-four (TOF) ratio of ≥ 0.9. The TOF ratio is a quantitative measure of neuromuscular function, where a ratio of 0.9 or greater indicates adequate recovery and a reduced risk of postoperative complications. The following tables summarize quantitative data from in vivo studies comparing Neostigmine with its main alternatives, Sugammadex and Pyridostigmine.
Table 1: Neostigmine vs. Sugammadex for Reversal of Rocuronium-Induced Neuromuscular Blockade
| Parameter | Neostigmine | Sugammadex | Study Reference |
| Time to TOF Ratio ≥ 0.9 (minutes) | 18.6 | 1.5 | Blobner et al. (2010)[4] |
| 13.3 ± 5.7 | 1.7 ± 0.7 | Sacan et al. (reported in another study)[5] | |
| 12.9 | 2.0 | Meta-analysis of 10 studies[5] | |
| ~9.1 (Chinese subjects) | ~2.1 (Chinese subjects) | Randomized study in Chinese and Caucasian subjects[6] | |
| ~6.7 (Caucasian subjects) | ~1.5 (Caucasian subjects) | Randomized study in Chinese and Caucasian subjects[6] | |
| Dosage | 50 µg/kg | 2.0 mg/kg | Blobner et al. (2010)[4] |
| 0.05 mg/kg | 2 mg/kg | Meta-analysis of 10 studies[5] |
Table 2: Neostigmine vs. Pyridostigmine for Reversal of Rocuronium-Induced Neuromuscular Blockade in Pediatric Patients
| Parameter | Neostigmine | Pyridostigmine | Sugammadex | Study Reference |
| Time to TOF Ratio ≥ 0.9 (minutes) | Not directly compared | 3.53 ± 2.73 | 1.30 ± 0.84 | Prospective randomized study[7] |
| Time to TOF Ratio = 1.0 (minutes) | Not directly compared | 5.73 ± 2.83 | 2.75 ± 1.00 | Prospective randomized study[7] |
| Dosage | N/A | 0.2 mg/kg | 2 mg/kg | Prospective randomized study[7] |
Experimental Protocols
The following protocols outline the general methodologies employed in the in vivo validation of NMB reversal agents.
I. Induction and Maintenance of Neuromuscular Blockade
-
Animal Model/Human Subjects: Studies are conducted in various animal models (e.g., dogs, rats) and human patients undergoing general anesthesia.[8][9][10]
-
Anesthesia: Anesthesia is induced and maintained using standard anesthetic agents (e.g., isoflurane, sevoflurane, propofol).[4][10]
-
NMBA Administration: A non-depolarizing neuromuscular blocking agent, such as Rocuronium or Vecuronium, is administered intravenously to induce muscle relaxation.[4] The depth of the blockade is continuously monitored.
II. Neuromuscular Monitoring
-
Stimulation: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.
-
Measurement: The muscular response, typically of the adductor pollicis muscle, is measured using acceleromyography or electromyography.[4]
-
Train-of-Four (TOF) Monitoring: A series of four electrical stimuli are delivered, and the ratio of the fourth twitch height to the first twitch height (T4/T1 ratio) is calculated. This TOF ratio is the primary indicator of neuromuscular function.
III. Administration of Reversal Agents and Data Collection
-
Timing of Reversal: Once a certain level of spontaneous recovery is observed (e.g., the reappearance of the second twitch in the TOF sequence), the reversal agent (Neostigmine, Sugammadex, or Pyridostigmine) is administered intravenously at a predetermined dose.[4][5]
-
Data Recording: The time from the administration of the reversal agent to the recovery of the TOF ratio to ≥ 0.9 is recorded as the primary endpoint. Other parameters such as extubation time and the incidence of adverse events may also be recorded.[6][11]
Visualizing the Mechanisms and Workflows
Signaling Pathway of Neostigmine Action
Caption: Mechanism of Neostigmine at the neuromuscular junction.
Experimental Workflow for In Vivo Validation
References
- 1. Neostigmine - Wikipedia [en.wikipedia.org]
- 2. openanesthesia.org [openanesthesia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sugammadex vs Neostigmine, a Comparison in Reversing Neuromuscular Blockade: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. anesth-pain-med.org [anesth-pain-med.org]
- 8. Incomplete reversal of pancuronium neuromuscular blockade by neostigmine, pyridostigmine, and edrophonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolites of neostigmine and pyridostigmine do not contribute to antagonism of neuromuscular blockade in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sugammadex vs neostigmine in post-anesthesia recovery: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Neostigmine and Its Analogs
For researchers and professionals in drug development, understanding the pharmacokinetic profiles of acetylcholinesterase inhibitors is paramount for optimizing therapeutic strategies and developing novel analogs. This guide provides a detailed comparison of the pharmacokinetics of Norneostigmine (commonly known as Neostigmine) and its principal analogs: Pyridostigmine, Edrophonium, and Physostigmine. The information herein is supported by experimental data to facilitate informed decision-making in research and clinical applications.
Executive Summary
Neostigmine and its analogs are reversible inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, they increase the concentration of acetylcholine at the neuromuscular junction and other cholinergic synapses, leading to enhanced muscle contraction and parasympathetic activity. While they share a common mechanism of action, their pharmacokinetic properties, such as onset and duration of action, distribution, and metabolism, vary significantly. These differences are crucial in determining their clinical utility. For instance, Physostigmine, a tertiary amine, can cross the blood-brain barrier and exert central nervous system effects, whereas Neostigmine, a quaternary ammonium compound, is restricted to the periphery.[1][2]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Neostigmine and its major analogs. This data has been compiled from various studies to provide a clear, comparative overview.
| Parameter | Neostigmine | Pyridostigmine | Edrophonium | Physostigmine |
| Onset of Action | 7 - 11 minutes (IV)[1][2] | ~45 minutes (oral)[3] | 30 - 60 seconds (IV) | 3 - 8 minutes (parenteral)[1][2] |
| Duration of Action | 60 - 120 minutes[1][2] | 3 - 4 hours (oral)[3] | 10 minutes | 30 - 90 minutes[1][2] |
| Elimination Half-life | 50 - 90 minutes[3] | 90 - 110 minutes[3] | 33 - 110 minutes | 15 - 40 minutes[2] |
| Metabolism | Hydrolysis by cholinesterase and hepatic microsomal enzymes.[4] | Primarily metabolized by plasma esterases. | Primarily excreted unchanged in the urine. | Rapidly hydrolyzed by esterases. |
| Blood-Brain Barrier Penetration | No[1][2] | No | No | Yes[1][2] |
| Bioavailability (Oral) | < 5%[5] | ~10%[5] | Not administered orally | Good |
| Volume of Distribution (Vd) | 0.12 - 1.4 L/kg[4] | 0.5 - 1.7 L/kg[5] | 1.6 ± 0.4 L/kg[6] | N/A |
| Clearance | 0.5 - 1.0 L/h/kg[5] | 0.5 - 1.0 L/h/kg[5] | 6.8 ± 2.0 mL/kg/min[6] | N/A |
Experimental Methodologies
The pharmacokinetic data presented in this guide are primarily derived from studies employing robust analytical techniques. A common experimental workflow for determining the pharmacokinetic profiles of these compounds is outlined below.
General Experimental Workflow for Pharmacokinetic Analysis
A crucial step in the analysis of these compounds is the quantification of drug concentration in biological matrices, typically plasma. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.[7]
Protocol for HPLC Analysis:
-
Sample Preparation: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation. To precipitate proteins, an organic solvent like acetonitrile is added to the plasma samples.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column). A mobile phase, often a mixture of a buffer and an organic solvent, is used to separate the drug from other plasma components.
-
Detection: The concentration of the drug is measured using a detector, such as a UV detector or a mass spectrometer, as it elutes from the column.
-
Quantification: A standard curve is generated using known concentrations of the drug to quantify the amount present in the plasma samples.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action for Neostigmine and its analogs is the reversible inhibition of the acetylcholinesterase (AChE) enzyme. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
The structural differences between the analogs, particularly the tertiary amine structure of Physostigmine versus the quaternary ammonium structure of Neostigmine, Pyridostigmine, and Edrophonium, account for their differential ability to cross the blood-brain barrier.[1][2] This is a critical factor in their therapeutic applications and side-effect profiles.
Conclusion
The pharmacokinetic profiles of Neostigmine and its analogs exhibit significant diversity, influencing their clinical applications. Pyridostigmine's longer half-life makes it suitable for the chronic management of myasthenia gravis, while the rapid onset and short duration of Edrophonium make it ideal for diagnostic purposes.[3] The ability of Physostigmine to penetrate the central nervous system allows for its use in treating anticholinergic toxicity.[1][2] A thorough understanding of these comparative pharmacokinetics is essential for the rational selection and development of acetylcholinesterase inhibitors for various therapeutic indications. Further research focusing on the development of analogs with more favorable pharmacokinetic profiles, such as improved oral bioavailability and targeted distribution, remains a key area of interest in drug development.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Physostigmine and Neostigmine | Anesthesia Key [aneskey.com]
- 3. Neostigmine versus pyridostigmine – PharmaNUS [blog.nus.edu.sg]
- 4. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics of edrophonium and neostigmine when antagonizing d-tubocurarine neuromuscular blockade in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Neostigmine and its Derivatives
Disclaimer: The following information pertains to the proper disposal of Neostigmine and its common derivatives, such as Neostigmine Bromide and Neostigmine Methyl Sulfate. It is highly probable that "Norneostigmine" was a typographical error for "Neostigmine." Always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the exact chemical you are handling.
Neostigmine and its derivatives are potent, highly toxic cholinesterase inhibitors classified as hazardous materials.[1][2] Improper disposal poses a significant risk to personal safety and the environment. Adherence to strict disposal protocols is mandatory.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of Neostigmine waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure risk.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are required.
-
Eye Protection: Safety glasses or goggles must be worn.[1]
-
Lab Coat: A lab coat should be worn to protect from contamination.[1]
-
Respiratory Protection: When handling solid forms or creating aerosols, a certified dust respirator is necessary to prevent inhalation.[1][2]
Step-by-Step Disposal Procedure
The disposal of Neostigmine waste must comply with all federal, state, and local environmental regulations.[1] It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[1][3]
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with Neostigmine, including the pure substance, solutions, used labware (e.g., vials, pipette tips), and any spill cleanup materials.[1]
-
At the point of generation, segregate Neostigmine waste from all non-hazardous waste.[1]
-
Keep Neostigmine waste separate from incompatible chemicals, such as strong oxidizing agents, to prevent violent reactions.[4]
Step 2: Container Selection and Labeling
-
Select a waste container that is chemically compatible with Neostigmine and is in good condition, with no leaks or deterioration.[5][6] The container must have a secure, leak-proof screw cap.[4][6]
-
Properly label the container with a "Hazardous Waste" label.
-
The label must clearly identify the contents, including the full chemical name ("Neostigmine Bromide," "Neostigmine Methyl Sulfate," etc.) and any other components in the waste mixture.
-
Note the date when waste is first added to the container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5][7]
-
The SAA must be located at or near the point of waste generation and be under the control of laboratory personnel.[1][5] Waste should not be moved from its generation point to another room for storage.[5][7]
-
Weekly inspections of the SAA are required to check for any signs of container leakage.[4]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[1][7]
-
Complete and submit any required hazardous waste disposal forms as per your institution's protocol.[1][7]
-
The final disposal is typically carried out via incineration in a specialized chemical incinerator by a licensed, professional waste disposal service.[1]
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes the general quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA), as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).
| Waste Category | Maximum Accumulation Volume | Time Limit | Removal Requirement |
| General Hazardous Waste | 55 gallons | Up to 12 months | Within 3 days of reaching the limit |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Up to 12 months | Within 3 days of reaching the limit |
Data sourced from general laboratory waste management guidelines.[5][7] Neostigmine may be classified as acutely toxic; always confirm with your EHS department.
Experimental Protocols
The information provided in this document is focused exclusively on safety and disposal procedures for Neostigmine waste. It does not contain methodologies for any experimental protocols. Researchers should consult peer-reviewed literature and established experimental guidelines for such information.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Neostigmine waste.
Caption: Workflow for the safe disposal of Neostigmine waste.
References
Personal protective equipment for handling Norneostigmine
This guide provides critical safety and logistical information for handling Norneostigmine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a highly toxic compound. Based on data for neostigmine, it may be fatal if inhaled, absorbed through the skin, or swallowed.[1] It is also expected to cause skin, eye, and respiratory tract irritation, and may cause sensitization.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification Details |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or EN 166. |
| Hand Protection | Chemical-resistant, impervious gloves. | Examples include nitrile rubber or butyl rubber. Glove material should be selected based on breakthrough time and permeation rate. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. For larger quantities (up to 1 kg), a disposable laboratory coat or coverall of low permeability is recommended. | Coveralls should be buttoned at the collar and cuffs.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is required for operations that may generate dust, aerosols, or vapors. | The need for respiratory protection should be assessed based on the quantity and nature of the handling procedure.[3] For quantities up to 25 grams, an approved respirator with HEPA filters should be considered.[3] |
Operational and Handling Protocols
Safe handling of this compound is crucial to prevent exposure and ensure experimental integrity.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with powders or generating aerosols.[1]
-
Containment: For powder handling, a weighing hood, glove box, or other equivalent ventilated containment system should be used to prevent contamination and overexposure.[3]
-
Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower.[1]
Safe Handling Practices:
-
Avoid all personal contact, including inhalation.[3]
-
Do not breathe dust, vapor, mist, or gas.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[1][4] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[1][2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[2][4] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1] |
Spill and Disposal Plan
Spill Containment:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Wear PPE: Use proper personal protective equipment as outlined in Table 1, including respiratory protection.
-
Contain Spill: Vacuum or sweep up the material and place it into a suitable, closed, and labeled disposal container.[1] Avoid generating dust.[1]
-
Clean Area: Clean the spill area thoroughly with a suitable decontamination solution.
Waste Disposal:
-
Dispose of all waste materials, including contaminated PPE, in accordance with local, regional, and national regulations.
-
Containers of this compound, even if empty, may contain residual product and should be handled with the same precautions.
Visualized Workflows
The following diagrams illustrate the logical steps for handling this compound and responding to a spill.
Caption: Experimental workflow for handling this compound.
Caption: Spill response and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
